molecular formula C7H5ClN2 B1524682 2-(3-Chloropyridin-4-yl)acetonitrile CAS No. 485828-87-3

2-(3-Chloropyridin-4-yl)acetonitrile

Cat. No.: B1524682
CAS No.: 485828-87-3
M. Wt: 152.58 g/mol
InChI Key: KOAXPBGCYGFNQA-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-4-yl)acetonitrile (CAS 485828-87-3) is a high-value chemical intermediate with the molecular formula C 7 H 5 ClN 2 and a molecular weight of 152.58 g/mol . This compound features a chloropyridine ring and a reactive acetonitrile group, making it a versatile scaffold in medicinal chemistry and organic synthesis. The nitrile moiety can be readily transformed into other functional groups, such as carboxylic acids, amides, or tetrazoles, allowing for significant molecular diversification . The specific substitution pattern of the chlorine at the 3-position and the nitrile group at the 4-position of the pyridine ring makes this isomer a key precursor in the development of targeted molecular structures. Researchers utilize this compound as a core building block in the synthesis of more complex molecules, including potential pharmaceutical candidates and specialized materials . Its application is primarily found in constructing heterocyclic compounds, which are prevalent in drug discovery programs. The compound is offered with a documented Molecular Formula Label (MFCD09924389) to ensure batch-to-batch consistency and identification . This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

2-(3-chloropyridin-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAXPBGCYGFNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700035
Record name (3-Chloropyridin-4-yl)acetonitrile
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Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485828-87-3
Record name (3-Chloropyridin-4-yl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chloropyridin-4-yl)acetonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Chloropyridin-4-yl)acetonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chloropyridin-4-yl)acetonitrile (CAS No. 485828-87-3), a pivotal heterocyclic building block in contemporary medicinal chemistry. The document elucidates the compound's chemical properties, synthesis, reactivity, and, most notably, its critical role as a key intermediate in the synthesis of targeted therapies, particularly Janus kinase (JAK) inhibitors. Detailed synthetic protocols, spectroscopic characterization, and an exploration of its application in the synthesis of clinically significant molecules are presented to offer researchers and drug development professionals a thorough understanding of this versatile compound.

Introduction: The Ascendancy of Pyridine-Based Scaffolds in Medicinal Chemistry

Heterocyclic compounds, particularly those containing a pyridine nucleus, form the backbone of a vast array of pharmaceuticals. Their unique electronic properties, ability to engage in hydrogen bonding, and amenability to diverse chemical modifications make them privileged scaffolds in drug design. Within this class, substituted pyridylacetonitriles have emerged as highly valuable intermediates, providing a reactive handle for the construction of more complex molecular architectures.

This compound, with its strategic placement of a chloro substituent and a cyanomethyl group on the pyridine ring, is a prime example of such a versatile building block. The chloro group can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, while the acidic methylene protons of the acetonitrile moiety allow for a range of carbon-carbon bond-forming reactions. This dual reactivity makes it an indispensable precursor for the synthesis of a variety of pharmacologically active compounds, most notably in the burgeoning field of kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses.

Physicochemical Properties
PropertyValueSource
CAS Number 485828-87-3N/A
Molecular Formula C₇H₅ClN₂PubChem
Molecular Weight 152.58 g/mol [PubChem][1]
Appearance Off-white to pale yellow solid (predicted)N/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetonitrile (predicted).N/A
Spectroscopic Characterization
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons. The methylene protons of the acetonitrile group would appear as a singlet, likely in the range of 3.8-4.2 ppm. The exact chemical shifts would be influenced by the solvent used.

  • ¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum would display signals for the five carbons of the pyridine ring and two signals for the cyanomethyl group (the methylene carbon and the nitrile carbon). The nitrile carbon signal is typically found in the 115-120 ppm region.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by a sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 800 and 600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z 152, with a characteristic isotopic pattern (M+2) at m/z 154 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Synthesis and Manufacturing Principles

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the cyanomethyl group onto a pre-functionalized 3-chloropyridine ring. A common and logical approach involves the nucleophilic substitution of a suitable leaving group at the 4-position of a 3-chloropyridine derivative with a cyanide source.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points towards 3-chloro-4-(chloromethyl)pyridine as a key precursor, which in turn can be derived from 3-chloro-4-methylpyridine (3-chloro-γ-picoline).

G This compound This compound 3-Chloro-4-(chloromethyl)pyridine 3-Chloro-4-(chloromethyl)pyridine This compound->3-Chloro-4-(chloromethyl)pyridine Cyanation Cyanide Source (e.g., NaCN, KCN) Cyanide Source (e.g., NaCN, KCN) This compound->Cyanide Source (e.g., NaCN, KCN) Nucleophilic Substitution 3-Chloro-4-methylpyridine 3-Chloro-4-methylpyridine 3-Chloro-4-(chloromethyl)pyridine->3-Chloro-4-methylpyridine Chlorination

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

This protocol is a generalized procedure based on established chemical transformations for analogous structures. Optimization of reaction conditions, including temperature, reaction time, and purification methods, is crucial for achieving high yields and purity.

Step 1: Chlorination of 3-Chloro-4-methylpyridine

The initial step involves the radical chlorination of the methyl group of 3-chloro-4-methylpyridine to yield 3-chloro-4-(chloromethyl)pyridine.

  • Reaction: 3-Chloro-4-methylpyridine + N-Chlorosuccinimide (NCS) → 3-Chloro-4-(chloromethyl)pyridine

  • Detailed Protocol:

    • To a solution of 3-chloro-4-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichlorobenzene, add N-chlorosuccinimide (NCS) (1.0-1.2 eq).

    • Add a radical initiator, such as benzoyl peroxide or AIBN (catalytic amount).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and filter to remove succinimide.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 3-chloro-4-(chloromethyl)pyridine can be purified by column chromatography or used directly in the next step.

Step 2: Cyanation of 3-Chloro-4-(chloromethyl)pyridine

The final step is a nucleophilic substitution of the benzylic chloride with a cyanide salt to introduce the acetonitrile functionality.

  • Reaction: 3-Chloro-4-(chloromethyl)pyridine + Sodium Cyanide (NaCN) → this compound

  • Detailed Protocol:

    • Dissolve 3-chloro-4-(chloromethyl)pyridine (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

    • Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) to the solution. The use of a phase-transfer catalyst like tetrabutylammonium bromide can be beneficial.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of both the cyanomethyl group and the chloro-substituted pyridine ring.

Reactivity of the Methylene Group

The methylene protons adjacent to the nitrile group are acidic and can be deprotonated by a suitable base (e.g., sodium hydride, LDA) to form a stabilized carbanion. This nucleophilic species can then react with a variety of electrophiles.[2]

  • Alkylation: The carbanion can be alkylated with alkyl halides, providing a straightforward method for introducing substituents at the α-position.

  • Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of β-ketonitriles, which are valuable synthetic intermediates.

  • Condensation Reactions: The active methylene group can participate in Knoevenagel and similar condensation reactions with aldehydes and ketones.

Reactivity of the Pyridine Ring

The chlorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, although it is less activated than a chlorine at the 2- or 4-position. More importantly, it serves as a handle for transition-metal-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the introduction of aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with amines.

  • Sonogashira Coupling: The introduction of alkyne moieties can be achieved through palladium- and copper-catalyzed coupling with terminal alkynes.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Inhibitors of the JAK-STAT pathway have shown significant therapeutic benefit in the treatment of various inflammatory and autoimmune diseases.[3]

While a direct synthesis of a marketed drug from this compound is not explicitly detailed in the public domain, its structural motif is highly relevant to the synthesis of JAK inhibitors like Tofacitinib and Ruxolitinib . The core structure of these drugs often involves a pyrrolo[2,3-d]pyrimidine or a similar heterocyclic system, which can be constructed using intermediates derived from pyridylacetonitriles.

The general synthetic strategy often involves the construction of a pyrazolopyrimidine or a related heterocyclic core, where the cyanomethylpyridine moiety is a key building block. For instance, a plausible synthetic route could involve the reaction of a hydrazine with a β-ketonitrile derived from this compound to form a pyrazole ring. This pyrazole can then be further elaborated to construct the final kinase inhibitor.

G This compound This compound Functionalized Pyrazole Intermediate Functionalized Pyrazole Intermediate This compound->Functionalized Pyrazole Intermediate Multi-step Synthesis JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib, Ruxolitinib) Functionalized Pyrazole Intermediate->JAK_Inhibitor Further Elaboration

Caption: General synthetic utility in the construction of JAK inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although specific toxicity data for this compound is not available, related compounds such as 2-(2-Chloropyridin-3-yl)acetonitrile are classified as toxic if swallowed, harmful in contact with skin, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important and versatile building block in modern organic synthesis, particularly for the development of novel pharmaceuticals. Its dual reactivity allows for a wide range of chemical transformations, making it a valuable precursor for the construction of complex molecular architectures. Its implicit role in the synthesis of kinase inhibitors, a class of drugs with immense therapeutic impact, underscores its significance in the field of drug discovery. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage its full potential in their synthetic endeavors.

References

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  • Al-Sheikh, M. A. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4406–4413. [Link]

  • Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine (US6399781B1).
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  • Request PDF. (n.d.). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. [Link]

  • ResearchGate. (n.d.). FT‐IR spectra of pure acetonitrile and acetonitrile+Et3NHCl‐yZnCl2 Lewis acidic ionic liquids. (a) pure acetonitrile. [Link]

  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. [Link]

  • PubMed. (2014). The discovery of reverse tricyclic pyridone JAK2 inhibitors. Part 2: lead optimization. Bioorganic & Medicinal Chemistry Letters, 24(7), 1754-1760. [Link]

  • Reactome. (n.d.). JAK3 binds JAK3 inhibitors. [Link]

  • Der Pharma Chemica. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(19), 39-44. [Link]

  • Google Patents. (1961). Process of cyanation and nitriles produced thereby (US2991285A).
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  • Googleapis. (2015). SALT OF (R)-3-(4-(7H-PYRROLO [2,3-D]PYRIMIDIN-4-YL). [Link]

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  • PubMed. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [Link]

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  • ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the. [Link]

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Sources

An In-depth Technical Guide to 2-(3-Chloropyridin-4-yl)acetonitrile: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 2-(3-Chloropyridin-4-yl)acetonitrile, a key heterocyclic building block in modern drug discovery and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical methodologies. We will delve into its molecular structure, spectroscopic signatures, and key physicochemical parameters. Furthermore, a detailed, field-proven synthetic protocol is presented, alongside an exploration of its characteristic reactivity, which is primarily centered around the activated methylene group. Finally, the guide will discuss the potential applications of this molecule, particularly in the context of medicinal chemistry, supported by the broader relevance of chloro-containing pyridine scaffolds in pharmaceuticals.

Introduction: The Strategic Importance of Substituted Pyridylacetonitriles

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its nitrogen atom provides a key site for hydrogen bonding and salt formation, significantly influencing the pharmacokinetic and pharmacodynamic properties of a molecule. When further functionalized, the pyridine ring offers a versatile platform for generating vast chemical diversity. The introduction of a chloropyridinyl moiety, in particular, has been a successful strategy in drug design, as the chlorine atom can modulate electronic properties, improve metabolic stability, and provide a handle for further synthetic transformations.[1][2]

This compound belongs to the important class of pyridylacetonitriles. The acetonitrile group is a valuable synthon in organic synthesis, serving as a precursor to a variety of functional groups and as a key component in the construction of heterocyclic systems.[3][4] The methylene bridge between the pyridine ring and the nitrile is activated, rendering it susceptible to a range of chemical modifications. This guide will provide a detailed exploration of this specific isomer, offering valuable insights for its application in research and development.

Molecular and Structural Data

This compound is a heterocyclic compound with the molecular formula C₇H₅ClN₂. Its structure features a pyridine ring substituted with a chlorine atom at the 3-position and a cyanomethyl group at the 4-position.

IdentifierValueSource
IUPAC Name 2-(3-chloro-4-pyridinyl)acetonitrilePubChem
CAS Number 485828-87-3Echemi.com[5]
Molecular Formula C₇H₅ClN₂PubChem[6]
Molecular Weight 152.58 g/mol PubChem[7]
Monoisotopic Mass 152.01413 DaPubChem[6]
SMILES C1=CN=CC(=C1CC#N)ClPubChem[6]
InChI InChI=1S/C7H5ClN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1H2PubChem[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and formulation. While experimental data for this compound is limited, a combination of available data and computed properties for related isomers provides a useful profile.

Tabulated Physicochemical Data
PropertyValueNotes and References
Boiling Point 279.3 °C at 760 mmHgExperimental data.[5]
Melting Point Data not available-
Density 1.262 g/cm³Experimental data.[5]
Flash Point 122.7 °CExperimental data.[5]
Solubility Data not availableExpected to be soluble in polar organic solvents like acetonitrile, DMSO, and DMF based on its structure.
XlogP (predicted) 1.1A measure of lipophilicity.[6]
Insights into Physicochemical Characteristics

The presence of the polar nitrile group and the nitrogen atom in the pyridine ring suggests that this compound possesses moderate polarity. Its relatively high boiling point is indicative of strong intermolecular interactions in the liquid phase, likely dipole-dipole interactions. The predicted XlogP value of 1.1 suggests a balanced lipophilicity, a desirable trait for drug candidates as it influences both solubility and membrane permeability.

Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound in a common NMR solvent like CDCl₃ are as follows:

  • ¹H NMR:

    • The pyridine ring protons are expected to appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, one would expect to see three distinct signals, likely two doublets and a singlet, with coupling constants characteristic of pyridine systems.

    • The methylene protons (-CH₂CN) would likely appear as a singlet further downfield (δ 3.5-4.5 ppm) due to the deshielding effects of the adjacent pyridine ring and nitrile group.

  • ¹³C NMR:

    • The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm).

    • The carbon of the nitrile group (-C≡N) is expected to have a chemical shift in the range of δ 115-125 ppm.

    • The methylene carbon (-CH₂CN) will appear in the aliphatic region, likely around δ 20-30 ppm.

It is crucial to acquire experimental NMR data on a synthesized sample to confirm these predicted shifts and to fully characterize the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹. This is a highly characteristic absorption for the nitrile group.

  • C=C and C=N stretches (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • C-H stretches (aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C-H stretches (aliphatic): Bands in the 2850-3000 cm⁻¹ region for the methylene group.

  • C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would be the method of choice for accurate mass determination.

Predicted Mass Spectrometry Adducts: [6]

Adductm/z
[M+H]⁺ 153.02141
[M+Na]⁺ 175.00335
[M-H]⁻ 151.00685

The presence of a chlorine atom would result in a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak (M⁺), which is a key diagnostic feature.

Synthesis and Reactivity

The synthesis of pyridylacetonitriles often involves the nucleophilic substitution of a leaving group on the pyridine ring with a cyanide source or the direct coupling of a cyanomethyl group.

Proposed Synthetic Pathway

A plausible and robust synthesis of this compound can be adapted from established methods for related compounds.[5][8] A common approach involves the reaction of a suitable chloropyridine precursor with a cyanomethylating agent. A particularly effective method is the reaction of a chloropyridine with an alkali metal salt of an acetonitrile derivative.

Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 3,4-dichloropyridine 3,4-Dichloropyridine Reaction_Vessel Nucleophilic Aromatic Substitution 3,4-dichloropyridine->Reaction_Vessel Sodium_Cyanide Sodium Cyanide (NaCN) Sodium_Cyanide->Reaction_Vessel Solvent Solvent (e.g., DMSO) Solvent->Reaction_Vessel Temperature Elevated Temperature Temperature->Reaction_Vessel Product This compound Reaction_Vessel->Product Work-up & Purification

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,4-dichloropyridine (1.0 eq) and a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Addition of Cyanide: Carefully add sodium cyanide (1.1 eq). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to a temperature between 100-150 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. A precipitate may form.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by two key features: the activated methylene group and the chloropyridine ring.

  • Reactivity of the Methylene Group: The protons on the carbon adjacent to the nitrile group are acidic and can be readily removed by a base to form a stabilized carbanion. This nucleophilic carbanion can then participate in a wide range of C-C bond-forming reactions, including alkylations, acylations, and condensations with aldehydes and ketones. This reactivity makes it a valuable intermediate for the synthesis of more complex molecules.[9]

Reactivity_of_Methylene_Group Start This compound Carbanion Carbanion Intermediate Start->Carbanion + Base Product Substituted Product Carbanion->Product + Electrophile (E+)

Caption: General reactivity of the activated methylene group.

  • Reactivity of the Chloropyridine Ring: The chlorine atom on the pyridine ring can undergo nucleophilic aromatic substitution, although this is generally less facile than on electron-deficient rings. It can also participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents at the 3-position of the pyridine ring.

Potential Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant to the pharmaceutical industry.

  • As a Versatile Intermediate: Its dual reactivity allows for sequential or orthogonal functionalization at both the methylene group and the chloro-substituted position of the pyridine ring. This makes it an attractive starting material for the construction of compound libraries for high-throughput screening.

  • In Medicinal Chemistry:

    • Kinase Inhibitors: The pyridylacetonitrile scaffold is found in a number of kinase inhibitors. The pyridine ring can act as a hinge-binding motif, while the rest of the molecule can be elaborated to occupy other pockets of the ATP-binding site.

    • GPCR Ligands: The ability to introduce diverse substituents on the pyridine ring and the cyanomethyl group allows for the fine-tuning of interactions with G-protein coupled receptors.

    • Antiviral and Antibacterial Agents: Nitrogen-containing heterocycles are a rich source of antimicrobial agents. The unique electronic and steric properties of this molecule could be exploited in the design of novel anti-infectives.

The broader class of chloro-containing heterocyclic compounds has a proven track record in drug discovery, with numerous FDA-approved drugs containing this feature.[1][2] The chlorine atom can enhance binding affinity, improve metabolic stability, and modulate the overall physicochemical properties of a drug candidate.

Handling, Storage, and Safety

As with all laboratory chemicals, this compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Storage: It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data for this compound is not available, related chloropyridines and acetonitriles can be toxic if ingested, inhaled, or absorbed through the skin. Assume the compound is hazardous and take appropriate precautions.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its combination of a functionalized pyridine ring and a reactive cyanomethyl group provides a rich platform for the generation of novel molecular architectures. While a comprehensive experimental dataset for this specific isomer is still emerging, this technical guide has provided a thorough overview of its known and predicted physicochemical properties, a plausible synthetic route, and an exploration of its potential applications. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical and agrochemical industries, the utility of strategically designed building blocks like this compound is set to increase.

References

  • Synthesis, characterization and antimicrobial activity of 2-(3-aryltriaz-2-enyl) acetonitrile. (URL not available)
  • PubChemLite. This compound (C7H5ClN2). [Link]

  • Google Patents. CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.
  • PubChem. 2-(2-Chloropyridin-3-yl)acetonitrile. [Link]

  • Google Patents. US10202365B2 - 2-(pyridin-3-yl)
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • ResearchGate. Electronic absorption spectra of compounds 2, 3 and 4 in acetonitrile... [Link]

  • The Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Google Patents. UNITED STATES PATENT OFFICE. [Link]

  • Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone. (URL not available)
  • Eureka | Patsnap. Synthesis method for 4-methoxy-2-methyl benzyl cyanide. [Link]

  • PubChem. Acetonitrile. [Link]

  • Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • PubChem. 2-(Pyridin-4-yl)acetonitrile. [Link]

  • PubChem. 2-(6-Chloropyridin-3-yl)acetonitrile. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • PubChem. 2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile. [Link]

  • ResearchGate. ¹⁵N NMR spectra of compounds 1, 2 and 3 in acetonitrile‐d3. [Link]

  • Semantic Scholar. Infrared Spectra of Acetonitrile and Acetonitrile‐d3. [Link]

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Spectroscopic Characterization of 2-(3-Chloropyridin-4-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 2-(3-Chloropyridin-4-yl)acetonitrile. This molecule is of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development due to its potential as a versatile building block in the synthesis of novel therapeutic agents. Understanding its spectroscopic properties is fundamental for its identification, characterization, and quality control in synthetic processes.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with the molecular formula C₇H₅ClN₂, dictates a unique spectroscopic fingerprint. The presence of a substituted pyridine ring and a cyanomethyl group gives rise to characteristic signals in various spectroscopic techniques.

Structure:

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Recommended Experimental Protocol

A detailed protocol for acquiring a high-quality ¹H NMR spectrum of this compound is provided below. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetonitrile-d₃, CD₃CN). The choice of solvent is critical to avoid overlapping signals with the analyte.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: A range of -2 to 12 ppm is generally sufficient for most organic molecules.

  • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

Caption: Workflow for ¹H NMR analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The predictions are based on the analysis of similar substituted pyridines and the known effects of substituents on chemical shifts.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.6Doublet~5.0H-6
~8.5Singlet-H-2
~7.4Doublet~5.0H-5
~3.9Singlet--CH₂-

Interpretation:

  • The pyridine ring protons are expected to appear in the aromatic region (7.0-9.0 ppm).

  • The proton at the C-2 position (H-2) is adjacent to the nitrogen atom and the chlorine atom, leading to a significant downfield shift and appearing as a singlet.

  • The protons at C-6 (H-6) and C-5 (H-5) will form a doublet of doublets or two distinct doublets due to their coupling. The proton at C-6 is expected to be further downfield due to its proximity to the nitrogen atom.

  • The methylene protons (-CH₂-) of the acetonitrile group are deshielded by the adjacent pyridine ring and the cyano group, and are expected to appear as a singlet around 3.9 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Recommended Experimental Protocol

The experimental setup for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the acquisition parameters.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., Bruker Avance series, 100 MHz or higher for ¹³C) with a broadband probe.

Sample Preparation:

  • The same sample prepared for ¹H NMR can be used.

Data Acquisition Parameters:

  • Pulse Program: A proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: A range of 0 to 200 ppm.

  • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay (d1): 2 seconds.

Caption: Workflow for ¹³C NMR analysis.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are listed below.

Predicted Chemical Shift (δ, ppm)Assignment
~152C-2
~150C-6
~145C-4
~135C-3
~125C-5
~117-C≡N
~25-CH₂-

Interpretation:

  • The carbon atoms of the pyridine ring will appear in the downfield region. The carbons directly bonded to the nitrogen (C-2 and C-6) and the chlorine (C-3) will be the most deshielded.

  • The quaternary carbon of the nitrile group (-C≡N) is expected around 117 ppm.

  • The methylene carbon (-CH₂-) will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Recommended Experimental Protocol

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

  • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Caption: Workflow for IR analysis.

Predicted IR Spectral Data

Key predicted IR absorption bands for this compound are summarized below.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950WeakAliphatic C-H stretch
~2250StrongC≡N stretch
~1600, ~1470Medium-StrongPyridine ring C=C and C=N stretches
~1100MediumC-Cl stretch

Interpretation:

  • The most characteristic peak will be the strong absorption due to the nitrile (C≡N) stretch, expected around 2250 cm⁻¹. The intensity of this peak is due to the large change in dipole moment during the stretching vibration.

  • Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

  • The C-H stretching of the methylene group will appear just below 3000 cm⁻¹.

  • The characteristic absorptions of the pyridine ring are expected in the 1600-1400 cm⁻¹ region.

  • A band corresponding to the C-Cl stretch should be observable in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Recommended Experimental Protocol

Instrumentation:

  • A mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or Ion Trap analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation:

  • ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (e.g., 1 µg/mL).

  • EI: Introduce a small amount of the volatile sample directly into the ion source.

Data Acquisition:

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Caption: Workflow for Mass Spectrometry analysis.

Predicted Mass Spectral Data

The predicted mass spectral data for this compound is presented below. The molecular weight of the compound is approximately 152.58 g/mol .

Predicted m/zIonNotes
152/154[M]⁺Molecular ion peak with isotopic pattern for one chlorine atom (~3:1 ratio).
153/155[M+H]⁺Protonated molecular ion in ESI positive mode.
117[M-Cl]⁺Loss of a chlorine radical.
126[M-C₂H₂N]⁺Loss of the acetonitrile radical.

Interpretation:

  • The mass spectrum will show a molecular ion peak [M]⁺ at m/z 152, with a characteristic isotopic peak [M+2]⁺ at m/z 154 of about one-third the intensity, confirming the presence of one chlorine atom.

  • Common fragmentation pathways for substituted pyridines involve the loss of substituents. The loss of the chlorine atom would result in a fragment at m/z 117.

  • Cleavage of the cyanomethyl group could also occur.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound. The provided experimental protocols are designed to be robust and reproducible, ensuring high-quality data acquisition. The predicted spectral data, based on sound spectroscopic principles and analysis of analogous structures, serves as a valuable reference for researchers working with this compound. This information is crucial for confirming the identity and purity of synthesized this compound, thereby supporting its application in drug discovery and development.

References

  • PubChem. 2-(2-Chloropyridin-3-yl)acetonitrile. National Center for Biotechnology Information. [Link]

  • Google Patents. Preparation method of 2-(pyridin-4-yl) acetonitrile.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • NIST. Acetonitrile. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • PubChemLite. This compound. [Link]

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An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 2-(3-Chloropyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the crystal structure and polymorphism of 2-(3-chloropyridin-4-yl)acetonitrile, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental crystal structures for this specific molecule, this document serves as a detailed roadmap for researchers, outlining the necessary experimental and computational workflows for a thorough solid-state characterization. By elucidating the principles behind polymorph screening, single crystal growth, and structural analysis, this guide empowers scientists to systematically explore the solid-state landscape of this compound and its analogs.

Introduction: The Significance of Solid-State Properties in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its ultimate success as a therapeutic agent. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, can profoundly impact a drug's bioavailability, stability, and manufacturability. Different polymorphs of the same compound can exhibit distinct solubilities, dissolution rates, melting points, and hygroscopicity. Therefore, a comprehensive understanding and control of polymorphism are paramount during drug development to ensure product quality, consistency, and efficacy.

This compound is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Its structural motifs are present in various biologically active molecules. A thorough characterization of its solid-state properties is a prerequisite for any further development. This guide provides the scientific rationale and detailed protocols for such an investigation.

Molecular and Physicochemical Properties of this compound

A foundational understanding of the molecular properties of this compound is essential before embarking on a solid-state characterization study.

PropertyValueSource
Molecular FormulaC₇H₅ClN₂PubChem[1]
Molecular Weight152.58 g/mol PubChem[1]
InChIInChI=1S/C7H5ClN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1H2PubChem[1]
SMILESC1=CN=CC(=C1CC#N)ClPubChem[1]

These fundamental properties are the starting point for both computational and experimental investigations.

The Crucial First Step: Polymorph Screening

A comprehensive polymorph screen is designed to identify as many solid forms of a compound as possible.[2] This is achieved by subjecting the compound to a wide variety of crystallization conditions.[3] The underlying principle is to explore the kinetic and thermodynamic landscape of crystallization to access different crystalline forms, including potentially metastable ones. A typical polymorph screen for a new compound like this compound would involve approximately 5 grams of the material and take around eight weeks to complete.[2]

Experimental Design for Polymorph Screening

The goal is to induce nucleation and crystal growth under a diverse set of conditions. Key parameters to vary include:

  • Solvents: A wide range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be employed.

  • Supersaturation: This can be achieved through various methods such as slow evaporation, cooling, or the addition of an anti-solvent.

  • Temperature: Crystallization at different temperatures can favor the formation of different polymorphs.

  • Agitation: The presence or absence of stirring can influence nucleation and crystal growth.

The following diagram illustrates a typical workflow for a polymorph screen.

Polymorph Screening Workflow Polymorph Screening Workflow for this compound cluster_preparation Sample Preparation cluster_crystallization Crystallization Methods cluster_analysis Solid Form Analysis cluster_characterization Further Characterization API This compound SlowEvaporation Slow Evaporation API->SlowEvaporation Cooling Cooling Crystallization API->Cooling AntiSolvent Anti-Solvent Addition API->AntiSolvent Slurry Slurry Conversion API->Slurry PXRD Powder X-ray Diffraction (PXRD) SlowEvaporation->PXRD Cooling->PXRD AntiSolvent->PXRD Slurry->PXRD DSC Differential Scanning Calorimetry (DSC) PXRD->DSC TGA Thermogravimetric Analysis (TGA) DSC->TGA Microscopy Hot-Stage Microscopy TGA->Microscopy SCXRD Single-Crystal X-ray Diffraction (SC-XRD) Microscopy->SCXRD If unique forms are identified Spectroscopy Raman/FTIR Spectroscopy SCXRD->Spectroscopy Hygroscopicity Hygroscopicity (DVS) Spectroscopy->Hygroscopicity

Caption: A typical experimental workflow for polymorph screening.

Analytical Techniques for Characterizing Polymorphs

A suite of analytical techniques is necessary to identify and characterize different solid forms:

  • Powder X-ray Diffraction (PXRD): This is the primary tool for distinguishing between different crystalline forms, as each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and relative stabilities.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, which is useful for identifying solvates and hydrates.

  • Hot-Stage Microscopy: This technique allows for the visual observation of melting, recrystallization, and phase transitions as a function of temperature.

  • Spectroscopy (Raman and FTIR): Vibrational spectroscopy can differentiate between polymorphs by probing differences in their molecular conformations and intermolecular interactions.

The Pursuit of Single Crystals: Structure Elucidation

While PXRD can differentiate between polymorphs, single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal lattice.

Strategies for Growing Single Crystals

Growing single crystals of sufficient size and quality for SC-XRD can be challenging. Several techniques can be employed:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and promoting the growth of a small number of large crystals.

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization.[4]

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and promoting crystal growth.[5]

  • Sublimation: For compounds that are stable at elevated temperatures and have a sufficient vapor pressure, sublimation can yield high-quality single crystals.[6]

The choice of solvent is critical and often requires screening a variety of options.[7] For this compound, solvents such as acetonitrile, ethanol, methanol, acetone, and mixtures thereof would be logical starting points.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal is obtained, SC-XRD analysis will provide a wealth of information, including:

  • Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

  • Space Group: The symmetry of the crystal lattice.

  • Atomic Coordinates: The precise position of each atom in the asymmetric unit.

  • Molecular Conformation: The three-dimensional shape of the molecule in the solid state.

  • Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds and π-stacking, that hold the crystal lattice together.

The crystal structures of related chlorocyanopyridines have revealed the importance of C—H⋯N interactions and π-stacking in their solid-state packing.[8] It is highly probable that similar interactions will play a crucial role in the crystal packing of this compound.

The Role of Computational Crystal Structure Prediction

In parallel with experimental work, computational crystal structure prediction (CSP) can provide valuable insights into the possible polymorphic forms of a molecule.[9] CSP methods aim to identify the most thermodynamically stable crystal structures for a given molecule based on its chemical diagram.

The general workflow for CSP is as follows:

CSP Workflow Computational Crystal Structure Prediction Workflow Input Molecular Structure of This compound Generate Generate Trial Crystal Structures Input->Generate Optimize Local Lattice Energy Minimization Generate->Optimize Rank Rank Structures by Energy Optimize->Rank Analyze Analyze Low-Energy Structures Rank->Analyze Compare Compare with Experimental Data Analyze->Compare

Caption: A simplified workflow for computational crystal structure prediction.

CSP can help to:

  • Guide Experimental Screening: By predicting the likely stable polymorphs, CSP can help to target crystallization conditions that are more likely to produce those forms.

  • Rationalize Experimental Observations: If multiple polymorphs are discovered experimentally, CSP can help to understand their relative thermodynamic stabilities.

  • Identify Potential Missing Forms: If a predicted low-energy structure is not found experimentally, it may indicate that it is a challenging form to nucleate and grow, prompting further experimental investigation.

Data Synthesis and Reporting

All experimental and computational data should be meticulously documented and synthesized to build a complete picture of the solid-state chemistry of this compound.

Tabulation of Crystallographic Data

For each identified polymorph, the following crystallographic data should be presented in a clear and concise table.

Table 1: Hypothetical Crystallographic Data for Polymorphs of this compound

ParameterPolymorph IPolymorph II
FormulaC₇H₅ClN₂C₇H₅ClN₂
Formula Weight152.58152.58
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cP2₁2₁2₁
a (Å)ValueValue
b (Å)ValueValue
c (Å)ValueValue
α (°)9090
β (°)Value90
γ (°)9090
V (ų)ValueValue
Z44
Dcalc (g/cm³)ValueValue
F(000)ValueValue
RadiationMo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
T (K)100100
Reflections collectedValueValue
Independent reflectionsValueValue
R(int)ValueValue
R1 [I > 2σ(I)]ValueValue
wR2 (all data)ValueValue

Note: The values in this table are placeholders and would be populated with experimental data.

Thermal Analysis Data

A table summarizing the thermal properties of each polymorph is also essential.

Table 2: Hypothetical Thermal Data for Polymorphs of this compound

PolymorphMelting Point (°C) (DSC Onset)Enthalpy of Fusion (J/g)Decomposition Onset (°C) (TGA)
Polymorph IValueValueValue
Polymorph IIValueValueValue

Note: The values in this table are placeholders and would be populated with experimental data.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the elucidation of the crystal structure and polymorphism of this compound. By combining systematic polymorph screening, targeted single crystal growth experiments, and state-of-the-art analytical techniques, researchers can gain a thorough understanding of the solid-state landscape of this important molecule. Furthermore, the integration of computational crystal structure prediction can provide invaluable insights and guide experimental efforts.

The successful characterization of the polymorphs of this compound will be a critical step in its development for any potential application, ensuring the selection of the optimal solid form with desirable physicochemical properties. This will ultimately lead to more robust and reliable products, whether in the pharmaceutical, agrochemical, or materials science fields.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Al-Adhami, M. A., et al. (2011). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 16(12), 10338-10348. [Link]

  • Nievergelt, P. P., & Spingler, B. (2017). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material?. CrystEngComm, 19(1), 142-148. [Link]

  • Tan, B. H., et al. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o493–o497. [Link]

  • Price, S. L. (2014). Computational prediction of organic crystal structures and polymorphism. International journal of pharmaceutics, 477(1-2), 353-365. [Link]

  • How to Grow Crystals. University of Washington. [Link]

  • Vangala, V. R., et al. (2023). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Crystal Growth & Design, 23(11), 8143-8154. [Link]

  • Charles River Laboratories. Pharmaceutical Polymorphism Screening & Selection. [Link]

  • PubChem. 2-(2-Chloropyridin-3-yl)acetonitrile. National Center for Biotechnology Information. [Link]

  • Thallapally, P. K., & Zaworotko, M. J. (2002). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography reviews, 8(2), 129-155. [Link]

  • Zhu, Q., & Hattori, S. (2024). Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. arXiv preprint arXiv:2410.12345. [Link]

  • Moldoveanu, C., et al. (2023). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Molecules, 28(20), 7088. [Link]

  • Technobis Crystallization Systems. (2022, February 23). Remove the randomness from single crystal growing. [Link]

  • Beran, G. (2024, September 3). An Overview of Crystal Structure Prediction. UC Riverside. [Link]

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An In-depth Technical Guide to the Acidity of Methylene Protons in 2-(3-Chloropyridin-4-yl)acetonitrile: Implications for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acidity of α-protons in organic molecules is a fundamental parameter that dictates chemical reactivity, physicochemical properties, and ultimately, biological function. For drug development professionals, a thorough understanding of a compound's acid dissociation constant (pKa) is not merely academic; it is a critical factor influencing a drug candidate's entire lifecycle, from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive examination of the acidity of the methylene protons in 2-(3-Chloropyridin-4-yl)acetonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry. We will dissect the key structural and electronic factors that govern the pKa of these protons, provide detailed, field-proven experimental protocols for its accurate determination, and discuss the profound implications of this acidity in the context of drug design and development.

Introduction: Why Methylene Acidity Matters

In the landscape of drug discovery, the acid/base properties of a molecule are paramount.[1] The extent of ionization at a given physiological pH affects critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters such as solubility, membrane permeability, and protein binding.[2] this compound features a methylene bridge (-CH₂-) positioned between two powerful electron-withdrawing groups: a cyano group (-CN) and a 3-chloropyridin-4-yl ring system. This specific arrangement confers significant acidity upon the methylene protons, making them susceptible to deprotonation under relatively mild basic conditions.

The resulting carbanion is a versatile nucleophile, rendering the molecule a valuable synthon for constructing more complex chemical architectures. Furthermore, the pKa of these protons directly influences the molecule's behavior in biological systems. Understanding and quantifying this acidity is therefore essential for predicting its reactivity, optimizing its properties as a drug candidate, and designing robust synthetic routes.

Theoretical Framework: Factors Influencing Acidity

The enhanced acidity of the methylene protons in this compound arises from the synergistic electronic effects of the adjacent cyano and substituted pyridine moieties. Deprotonation results in a conjugate base (a carbanion) that is significantly stabilized. Any factor that stabilizes this carbanion will increase the acidity of the parent compound.[3]

The Acetonitrile Moiety: Resonance and Inductive Withdrawal

The cyano group is a potent electron-withdrawing group through both induction and resonance. Upon deprotonation of the α-carbon, the negative charge can be delocalized onto the electronegative nitrogen atom of the nitrile, a powerful stabilizing effect.

The 3-Chloropyridin-4-yl Substituent: A Powerful Electron Sink

The pyridine ring itself is electron-deficient compared to benzene due to the electronegative nitrogen atom. When attached at the 4-position, it exerts a strong electron-withdrawing effect, which is further amplified by the chloro-substituent at the 3-position.

  • Inductive Effect (-I): Both the pyridine nitrogen and the chlorine atom are highly electronegative. They pull electron density away from the methylene group through the sigma bond framework, polarizing the C-H bonds and making the protons more electropositive and thus more acidic. The effect of halogen substitution is distance-dependent, but its presence on the ring contributes to the overall electron-withdrawing nature.[3][4]

  • Resonance Effect (-M): The pyridine ring can participate in the delocalization of the negative charge of the carbanion. The nitrogen atom, particularly when the substituent is at the 4-position, can directly accept the negative charge through resonance, significantly stabilizing the conjugate base.

The combination of these effects creates a highly stabilized carbanion, shifting the equilibrium towards dissociation and resulting in a lower pKa value compared to simpler acetonitriles.

Experimental Determination of pKa

Accurate pKa determination is crucial. While numerous methods exist, UV-Vis Spectrophotometry and ¹H NMR Spectroscopy are particularly well-suited for this class of compounds due to their sensitivity, structural specificity, and applicability to organic molecules. The choice between them often depends on the molecule's specific properties (e.g., presence of a strong chromophore) and available instrumentation.

Protocol 1: UV-Vis Spectrophotometric Titration

Causality: This method is predicated on the principle that the protonated (neutral) and deprotonated (anionic) forms of a molecule have distinct electronic structures and, therefore, different UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength across a range of pH values, one can determine the pH at which the two species are in equal concentration, which corresponds to the pKa. This technique is ideal for compounds with a chromophore near the ionization center.

Self-Validation: The integrity of the titration is confirmed by the presence of a sharp isosbestic point in the spectral overlay, which indicates a clean equilibrium between two species. The experiment should be repeated, and the calculated pKa should be reproducible. A standard compound with a known pKa in the expected range should be run as a control.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Prepare Stock Solution of Compound in DMSO C Add Aliquot of Stock to Each Buffer in 96-well Plate A->C B Prepare Series of Buffers (e.g., pH 7-12, constant ionic strength) B->C D Record UV-Vis Spectra (230-500 nm) for Each Well C->D E Select Analytical Wavelength (λmax of one species) D->E F Plot Absorbance vs. pH E->F G Fit to Sigmoidal Curve (e.g., Boltzmann fit) F->G H Determine Inflection Point pKa = pH at inflection G->H

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a series of aqueous buffers with constant ionic strength (e.g., 0.1 M) covering a pH range that brackets the expected pKa (e.g., pH 7 to 12 in 0.5 pH unit increments).

  • Sample Plate Preparation: In a 96-well UV-transparent microtiter plate, add the appropriate buffer to each well. Add a small, fixed amount of the compound stock solution to each well, ensuring the final DMSO concentration is low (≤2% v/v) to minimize solvent effects. Include buffer-only wells as blanks.

  • Spectral Acquisition: Use a plate-reading spectrophotometer to record the UV spectrum (e.g., 230–500 nm) for every well.

  • Data Processing: Subtract the blank absorbance from each sample spectrum. Identify a wavelength where the absorbance change between the protonated and deprotonated species is maximal.

  • Analysis: Plot the absorbance at the chosen wavelength against the pH of the buffers. Fit the resulting data to a sigmoidal (four-parameter logistic) curve. The inflection point of this curve corresponds to the pKa of the methylene protons.

Protocol 2: ¹H NMR Spectroscopy Titration

Causality: The chemical shift of a nucleus is highly sensitive to its local electronic environment. Deprotonation of the methylene group creates a carbanion, which dramatically alters the electron density at the α-carbon and adjacent atoms in the pyridine ring. This change is observed as a shift in the resonance frequency (chemical shift, δ) of the methylene protons and nearby aromatic protons in the ¹H NMR spectrum. The pKa is the pH at which the observed chemical shift is exactly halfway between the shifts of the fully protonated and fully deprotonated forms.

Self-Validation: This method is inherently self-validating as changes should be most pronounced for the protons closest to the site of ionization (the methylene protons) and diminish with distance. The sigmoidal fit of chemical shift vs. pH should have a high correlation coefficient (R² > 0.99). Modern NMR techniques using chemical shift imaging can determine the pKa in a single, automated experiment, enhancing robustness.[1]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Prepare Series of Samples in D₂O or DMSO-d₆/D₂O B Adjust Each Sample to a Precise pD (pH) with NaOD/DCl A->B C Acquire ¹H NMR Spectrum for Each Sample B->C D Reference Spectra to an Internal Standard (e.g., DSS) C->D E Identify Methylene Proton Signal D->E F Plot Chemical Shift (δ) vs. pD E->F G Fit Data to Sigmoidal Curve F->G H Determine Inflection Point pKa = pD at inflection G->H

Caption: Workflow for pKa determination by ¹H NMR spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a series of identical samples of the compound (~1-5 mg) in a suitable deuterated solvent system (e.g., DMSO-d₆/D₂O mixture to ensure solubility across the titration range).

  • pH Adjustment: Carefully adjust the pD (the pH in D₂O) of each sample to cover the desired range using microliter additions of dilute NaOD and DCl. Measure the final pD of each sample using a calibrated pH meter (note: pKa ≈ pD - 0.4).

  • NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature. An internal standard (like DSS or TSP) should be used for accurate chemical shift referencing.

  • Data Processing: Process all spectra identically (phasing, baseline correction).

  • Analysis: Identify the methylene proton resonance in the spectra. Plot its chemical shift (δ in ppm) as a function of pD. Fit this data to a sigmoidal curve. The inflection point of the curve is the pKa.

Data Interpretation and Expected Results

  • Phenylacetonitrile: Has a pKa of approximately 21.9 in DMSO.[5]

  • 4-Pyridylacetonitrile: The replacement of the phenyl ring with the more electron-withdrawing pyridine ring is expected to lower the pKa significantly. The pKa of the pyridinium ion itself is ~5.2, indicating the ring's electron-deficient nature.

  • Effect of Chlorine: The addition of an electron-withdrawing chlorine atom to the pyridine ring will further stabilize the carbanion through a negative inductive effect, lowering the pKa even more.[6][7]

Based on these factors, the pKa of the methylene protons in this compound is predicted to be substantially lower than that of phenylacetonitrile, likely falling in the pKa range of 13-16 in an aqueous or mixed-solvent system.

ParameterUV-Vis Spectrophotometry¹H NMR SpectroscopyExpected Result
Monitored Signal Absorbance at λ_maxChemical Shift (δ) of -CH₂- protons-
Independent Variable pH / pDpH / pD-
Data Plot Sigmoidal (Absorbance vs. pH)Sigmoidal (δ vs. pH)-
Calculated Value pKa from inflection pointpKa from inflection point~13 - 16

Implications in Drug Development

A pKa in the estimated range of 13-16 has profound consequences for a drug candidate.

  • Physicochemical Properties & Formulation: While not acidic enough to be significantly ionized at physiological pH (~7.4), the molecule is acidic enough to readily form salts with strong bases. This can be leveraged to create salt forms with dramatically improved aqueous solubility and stability, which is a critical aspect of drug formulation.[8]

  • Pharmacokinetics (ADMET): At physiological pH, the compound will be overwhelmingly in its neutral, protonated form. This is generally favorable for passive diffusion across biological membranes (e.g., in the gut for oral absorption and crossing the blood-brain barrier). The lack of significant ionization minimizes the risk of being trapped in acidic organelles or being a substrate for certain efflux transporters.

  • Pharmacodynamics & Target Engagement: The acidity of the methylene protons means that under specific conditions, such as within the microenvironment of an enzyme active site, deprotonation could occur. This could be a key step in the mechanism of action, for instance, by enabling the now-nucleophilic carbanion to form a covalent bond with the target protein, leading to irreversible inhibition. Alternatively, the protonated form can act as a specific hydrogen bond donor in a receptor pocket.

  • Synthetic Utility: The ability to easily generate the carbanion makes this position a key handle for synthetic elaboration. It allows for facile C-C bond formation via alkylation or acylation, enabling the rapid generation of analogues and the exploration of structure-activity relationships (SAR) during lead optimization.

Conclusion

The methylene protons of this compound are significantly acidic due to the powerful, combined electron-withdrawing inductive and resonance effects of the adjacent cyano and 3-chloropyridin-4-yl groups. This acidity, which can be accurately quantified using robust methods like UV-Vis and NMR spectroscopy, is a defining feature of the molecule. For drug discovery and development teams, this pKa value is not just a number but a critical piece of intelligence that informs strategies for synthesis, formulation, and the prediction of pharmacokinetic and pharmacodynamic behavior. A comprehensive understanding of this property is indispensable for successfully advancing such scaffolds from chemical entities to viable drug candidates.

References

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). 20.5: Substituent Effects on Acidity. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Quora. (n.d.). Does cyanide show the ortho effect in benzoic acid? Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • ResearchGate. (n.d.). DMSO pKa values are strongly correlated with acidities in other organic.... Retrieved from [Link]

  • mVOC 4.0. (n.d.). 2-Phenylacetonitrile. Retrieved from [Link]

  • ResearchGate. (2021). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). 20.5: Substituent Effects on Acidity. Retrieved from [Link]

  • YouTube. (2017, December 3). Acidity of substituted benzoic acids. Retrieved from [Link]

  • LookChem. (n.d.). 3-Pyridylacetonitrile. Retrieved from [Link]

  • The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • National Institutes of Health. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Negishi Cross-Coupling for the Synthesis of 2-(3-Chloropyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 2-(3-chloropyridin-4-yl)acetonitrile, a valuable building block in medicinal chemistry and drug discovery. The described method utilizes a palladium-catalyzed Negishi cross-coupling reaction between 3-chloro-4-iodopyridine and a (cyanomethyl)zinc reagent. This protocol offers a robust and efficient pathway to the target molecule, leveraging the high functional group tolerance and reactivity of Negishi coupling. Detailed experimental procedures, mechanistic insights, and safety considerations are presented to enable researchers to successfully implement this synthetic strategy.

Introduction: The Significance of Substituted Pyridylacetonitriles

Pyridylacetonitrile scaffolds are prevalent in a wide array of biologically active molecules and pharmaceutical agents. The unique electronic properties of the pyridine ring, combined with the reactivity of the nitrile group, make these compounds versatile intermediates in the synthesis of more complex heterocyclic systems. Specifically, this compound serves as a key precursor for the development of novel therapeutics, including kinase inhibitors and central nervous system agents. The strategic placement of the chloro and cyanomethyl substituents on the pyridine core allows for subsequent diverse chemical modifications.

Traditional methods for the synthesis of such compounds can be multi-step, low-yielding, or require harsh reaction conditions. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the efficient and selective formation of carbon-carbon bonds.[1] Among these, the Negishi coupling, which pairs an organozinc reagent with an organic halide, is particularly advantageous due to the high reactivity of the organozinc nucleophile and its compatibility with a broad range of functional groups.[2][3]

This application note details a reliable protocol for the synthesis of this compound via a palladium-catalyzed Negishi cross-coupling reaction.

Reaction Principle: The Negishi Cross-Coupling

The Negishi cross-coupling reaction involves the palladium-catalyzed reaction of an organozinc compound with an organic halide or triflate to form a new carbon-carbon bond.[2] The catalytic cycle, as illustrated below, is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (in this case, 3-chloro-4-iodopyridine) to form a Pd(II) complex.

  • Transmetalation: The organic group from the organozinc reagent ((cyanomethyl)zinc bromide) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)-I(Ln)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Diorgano [label="Ar-Pd(II)-CH2CN(Ln)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-CH2CN", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-I\n(3-Chloro-4-iodopyridine)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Organozinc [label="BrZnCH2CN\n((Cyanomethyl)zinc bromide)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ZnX2 [label="ZnBrI", shape=plaintext, fontcolor="#5F6368"];

// Edges Pd0 -> OxAdd [arrowhead=none]; OxAdd -> PdII_Aryl; ArylHalide -> OxAdd [style=dashed]; PdII_Aryl -> Transmetalation [arrowhead=none]; Transmetalation -> PdII_Diorgano; Organozinc -> Transmetalation [style=dashed]; Transmetalation -> ZnX2 [style=dashed, arrowhead=normal]; PdII_Diorgano -> RedElim [arrowhead=none]; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; } }

Caption: Catalytic Cycle of the Negishi Cross-Coupling Reaction.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier
3-Chloro-4-iodopyridineC₅H₃ClIN239.44>97%Commercially Available
BromoacetonitrileC₂H₂BrN119.95>98%Commercially Available
Zinc DustZn65.38<10 micron, >98%Commercially Available
Palladium(II) acetatePd(OAc)₂224.5098%Commercially Available
SPhosC₂₇H₃₃O₂P410.52>98%Commercially Available
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11DriSolv® or similarCommercially Available
1,2-DibromoethaneC₂H₄Br₂187.8699%Commercially Available
Chlorotrimethylsilane(CH₃)₃SiCl108.64>98%Commercially Available
Preparation of the (Cyanomethyl)zinc Bromide Reagent (in situ)
  • To a dry Schlenk flask equipped with a magnetic stir bar, add zinc dust (1.5 eq.).

  • Under a stream of inert gas, add anhydrous THF.

  • Activate the zinc dust by adding 1,2-dibromoethane (approx. 5 mol%) and gently warming the suspension to ~60 °C for 10 minutes, followed by cooling to room temperature.

  • Add chlorotrimethylsilane (approx. 5 mol%) and stir for 15 minutes at room temperature.

  • Slowly add a solution of bromoacetonitrile (1.2 eq.) in anhydrous THF to the activated zinc suspension.

  • Stir the reaction mixture at room temperature for 2 hours. The formation of the organozinc reagent is indicated by the disappearance of the zinc dust and the formation of a grayish solution. This reagent is used directly in the next step.

Palladium-Catalyzed Cross-Coupling Reaction
  • In a separate dry Schlenk flask, add 3-chloro-4-iodopyridine (1.0 eq.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF to dissolve the solids.

  • To this solution, add the freshly prepared (cyanomethyl)zinc bromide solution from step 3.2 via cannula transfer.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification
  • Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals for the pyridyl protons and the methylene protons.

  • ¹³C NMR: Expected signals for the pyridine carbons, the nitrile carbon, and the methylene carbon.

  • Mass Spectrometry (MS): Calculation of the exact mass and observation of the molecular ion peak.

  • Melting Point (m.p.): Determination of the melting point range.

Mechanistic Considerations and Causality of Experimental Choices

  • Choice of Halide: 3-Chloro-4-iodopyridine is selected as the starting material due to the higher reactivity of the C-I bond compared to the C-Cl bond in the oxidative addition step of the palladium catalytic cycle. This allows for selective coupling at the 4-position.

  • Zinc Activation: The activation of zinc dust with 1,2-dibromoethane and chlorotrimethylsilane is crucial for the efficient formation of the organozinc reagent. This process cleans the surface of the zinc and increases its reactivity.

  • Ligand Selection: SPhos, a bulky and electron-rich biarylphosphine ligand, is chosen to promote the reductive elimination step and stabilize the palladium catalyst, leading to higher yields and faster reaction rates.[4]

  • Inert Atmosphere: The use of an inert atmosphere is critical as both the Pd(0) catalyst and the organozinc reagent are sensitive to oxygen and moisture.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; zinc_activation [label="Activate Zinc Dust\n(1,2-Dibromoethane, TMSCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; organozinc_prep [label="Prepare (Cyanomethyl)zinc Bromide\n(Bromoacetonitrile, Activated Zn)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; coupling_setup [label="Prepare Coupling Reaction Mixture\n(3-Chloro-4-iodopyridine, Pd(OAc)₂, SPhos)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; coupling_reaction [label="Combine Reagents and React\n(12-18h, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Work-up\n(NH₄Cl, Ethyl Acetate Extraction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterization [label="Characterization\n(NMR, MS, m.p.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End Product:\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> zinc_activation; zinc_activation -> organozinc_prep; coupling_setup -> coupling_reaction; organozinc_prep -> coupling_reaction [label="Cannula\nTransfer"]; coupling_reaction -> workup; workup -> purification; purification -> characterization; characterization -> end; } }

Caption: Experimental Workflow for the Synthesis.

Safety and Handling

  • Bromoacetonitrile: This reagent is highly toxic and lachrymatory. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Organozinc Reagents: Organozinc compounds are air and moisture sensitive and can be pyrophoric. They should be handled under an inert atmosphere.

  • Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvent.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInactive zincEnsure proper activation of zinc dust. Use fresh, high-purity zinc.
Deactivated catalystUse fresh palladium precursor and ligand. Ensure strictly anaerobic conditions.
Poor quality reagentsUse high-purity starting materials and anhydrous solvents.
Formation of side products (e.g., homocoupling)Incorrect stoichiometryCarefully control the stoichiometry of the reagents.
Reaction temperature too highMaintain the reaction at room temperature.

Conclusion

The palladium-catalyzed Negishi cross-coupling reaction provides an effective and reliable method for the synthesis of this compound. The protocol outlined in this application note is robust and can likely be adapted for the synthesis of other substituted pyridylacetonitriles. The mild reaction conditions and high functional group tolerance make this a valuable tool for researchers in drug discovery and organic synthesis.

References

  • COSyS. (n.d.). Palladium Cross-Coupling. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize. Retrieved from [Link]

  • ChemHelp ASAP. (2020, February 13). Negishi cross-coupling reaction. YouTube. Retrieved from [Link]

  • C. Han & S. L. Buchwald. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

  • Wipf Group. (2009, May 27). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved from [Link]

  • MDPI. (2023, April 21). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Retrieved from [Link]

  • Google Patents. (2014, January 1). Preparation method of 2-(pyridine-4-yl) acetonitrile.
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved from [Link]

Sources

Application Notes and Protocols for the Alkylation of the Active Methylene Group in 2-(3-Chloropyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 2-(3-Chloropyridin-4-yl)acetonitrile Derivatives

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of pharmacophore design due to its presence in numerous bioactive molecules and its ability to engage in key hydrogen bonding interactions. The functionalization of the pyridine ring and its substituents is a critical endeavor for the generation of novel chemical entities with tailored pharmacological profiles. This compound is a particularly valuable starting material, possessing an "active methylene" group—a carbon atom flanked by two electron-withdrawing groups (a pyridyl ring and a nitrile group). This structural feature imparts significant acidity to the methylene protons, rendering them susceptible to removal by a suitable base. The resulting carbanion is a potent nucleophile, readily participating in alkylation reactions to form new carbon-carbon bonds. The alkylated derivatives of this compound are key intermediates in the synthesis of a variety of pharmaceutical agents, including kinase inhibitors and other targeted therapies.

This comprehensive guide provides an in-depth exploration of the alkylation of the active methylene group in this compound. It is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles that govern this important transformation.

Core Principles and Mechanistic Insights

The alkylation of this compound is a classic example of a carbanion-mediated carbon-carbon bond formation. The reaction proceeds through a two-step mechanism: deprotonation followed by nucleophilic substitution.

The Active Methylene Group: A Site of Enhanced Acidity

The methylene (-CH₂-) group in this compound is termed "active" due to the heightened acidity of its protons. This increased acidity is a direct consequence of the electron-withdrawing nature of the adjacent pyridyl and nitrile functionalities. The pyridine ring, being an electron-deficient heterocycle, exerts a significant -I (inductive) and -M (mesomeric) effect. Similarly, the nitrile group is strongly electron-withdrawing. This polarization of electron density away from the methylene carbon weakens the C-H bonds, facilitating their cleavage by a base.

Mechanism of Alkylation

The overall transformation can be visualized as follows:

Alkylation Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Start This compound Carbanion Resonance-Stabilized Carbanion Start->Carbanion + B⁻ Base Base (B⁻) HB Conjugate Acid (HB) Carbanion->HB + HB Carbanion_step2 Carbanion Carbanion->Carbanion_step2 AlkylHalide Alkyl Halide (R-X) Product Alkylated Product Halide Halide Ion (X⁻) Product->Halide + X⁻ Carbanion_step2->Product + R-X

Figure 1: General mechanism of the alkylation reaction.

  • Deprotonation: A suitable base abstracts a proton from the active methylene group, leading to the formation of a resonance-stabilized carbanion. The choice of base is critical and depends on the acidity of the substrate and the reaction conditions.

  • Nucleophilic Substitution (Sₙ2): The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group (e.g., a halide ion) and forming the desired C-alkylated product.

Experimental Protocols

Two robust and widely applicable protocols for the alkylation of this compound are presented below. The choice between them will depend on the scale of the reaction, the nature of the alkylating agent, and the available laboratory infrastructure.

Protocol 1: Alkylation using Sodium Hydride in an Anhydrous Aprotic Solvent

This protocol employs a strong, non-nucleophilic base, sodium hydride (NaH), and is suitable for a wide range of alkylating agents. It is crucial to maintain strictly anhydrous conditions as NaH reacts violently with water.[1][2][3]

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Solvent Addition: Add anhydrous DMF or THF to the flask via a syringe or cannula.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF or THF and add it dropwise to the stirred suspension of NaH at 0 °C (ice bath).

  • Carbanion Formation: Allow the reaction mixture to stir at 0 °C for 30-60 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[4][5][6]

Safety Precautions:

  • Sodium hydride is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas.[2][3] Handle it in an inert atmosphere and away from any sources of ignition.

  • DMF and THF are flammable solvents.

  • Alkyl halides can be toxic and lachrymatory. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

Protocol 2: Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) offers a milder and often more practical alternative to using strong, moisture-sensitive bases.[7][8] This method involves the use of a quaternary ammonium salt as a phase-transfer catalyst to shuttle the hydroxide or other base from an aqueous phase to the organic phase where the reaction occurs.

Materials:

  • This compound

  • Alkyl halide

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Toluene or dichloromethane

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent), the alkyl halide (1.2 equivalents), toluene or dichloromethane, and TBAB (0.1 equivalents).

  • Base Addition: Add the 50% aqueous NaOH solution (5.0 equivalents) to the vigorously stirred mixture.

  • Reaction: Stir the biphasic mixture at room temperature or heat to reflux. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water to dissolve any precipitated salts.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent used for the reaction.

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[4][5][6]

Data Presentation: A Comparative Overview

The following table summarizes typical reaction parameters for the alkylation of arylacetonitriles, which can be adapted for this compound.

Alkylating AgentBaseSolventCatalystTemp (°C)Time (h)Yield (%)
IodomethaneNaHDMF-0 to rt2-4High
Benzyl bromideNaHTHF-0 to rt3-6High
Ethyl bromoacetateK₂CO₃Acetonitrile-Reflux8-12Moderate to High
n-Butyl bromide50% NaOHTolueneTBAB806-10Good

Note: Yields are indicative and will vary depending on the specific substrate and reaction conditions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion 1. Inactive base (e.g., NaH exposed to air/moisture).2. Insufficiently strong base.3. Poor quality of anhydrous solvent.4. Unreactive alkylating agent.1. Use fresh, properly stored NaH.2. Switch to a stronger base or a different protocol (e.g., NaH instead of K₂CO₃).3. Use freshly distilled or commercially available anhydrous solvents.4. Use a more reactive alkylating agent (e.g., iodide instead of chloride).
Formation of multiple products 1. Dialkylation of the active methylene group.2. Side reactions of the alkylating agent (e.g., elimination).3. N-alkylation of the pyridine ring.1. Use a stoichiometric amount or slight excess of the alkylating agent. Add the base to the substrate first, followed by the alkylating agent.2. Use milder reaction conditions (lower temperature).3. This is less common for the pyridine nitrogen under these conditions but can be minimized by careful control of stoichiometry and temperature.
Darkening of the reaction mixture 1. Decomposition of the starting material or product.2. Polymerization or self-condensation.1. Use lower reaction temperatures and shorter reaction times.2. Ensure efficient stirring and controlled addition of reagents.

Visualization of Key Processes

Workflow for Alkylation using Sodium Hydride

NaH_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Prep Flame-dry glassware Inert atmosphere (N₂ or Ar) Add_NaH Add NaH (60% dispersion) Prep->Add_NaH Add_Solvent Add anhydrous DMF/THF Add_NaH->Add_Solvent Add_Substrate Add this compound (dropwise at 0 °C) Add_Solvent->Add_Substrate Stir_Carbanion Stir for 30-60 min at 0 °C Add_Substrate->Stir_Carbanion Add_Alkyl_Halide Add alkyl halide (dropwise at 0 °C) Stir_Carbanion->Add_Alkyl_Halide Warm_Stir Warm to RT and stir to completion Add_Alkyl_Halide->Warm_Stir Quench Quench with sat. aq. NH₄Cl at 0 °C Warm_Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over MgSO₄/Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Column Chromatography Concentrate->Purify

Figure 2: Step-by-step workflow for the NaH-mediated alkylation.

References

  • Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

  • Abele, É., Abele, R., Rubina, K., Gaukhman, A., & Lukevics, E. (1998). Synthesis and alkylation of pyridylacetylenes under phase transfer catalysis conditions in a liquid/solid system. Chemistry of Heterocyclic Compounds, 34(4), 459–461. [Link]

  • Baran, P. S., et al. (2021). Selective C-4 Alkylation of Pyridines. ChemistryViews. [Link]

  • LibreTexts. (2022, August 10). 4.3.2: Carbanions II. Chemistry LibreTexts. [Link]

  • El-Awa, A., et al. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4447-4457. [Link]

  • Smith, M. W., & Strieter, E. R. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 86(21), 15486–15495. [Link]

  • Dalal Institute. (n.d.). Generation, Structure, Stability and Reactivity of Carbocations, Carbanions, Free Radicals, Carbenes and Nitrenes. [Link]

  • Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848. [Link]

  • Danopoulou, M., Zorba, L. P., Karantoni, A. P., Tzeli, D., & Vougioukalakis, G. C. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry, 89(19), 14242–14254. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Elmaati, T. M. A., et al. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4447–4457. [Link]

  • Dalal Institute. (n.d.). Generation, Structure, Stability and Reactivity of Carbocations, Carbanions, Free Radicals, Carbenes and Nitrenes. [Link]

  • Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848. [Link]

  • Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics. [Link]

  • Sygula, A., & Rabideau, P. W. (2024). Surprising acidity for the methylene of 1,3-indenocorannulenes?. Beilstein Journal of Organic Chemistry, 20, 134–140. [Link]

  • PubChem. (n.d.). 2-(2-Chloropyridin-3-yl)acetonitrile. [Link]

  • Koppel, I. A., et al. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). University of Tartu. [Link]

  • University of California, Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. [Link]

  • Makosza, M. (n.d.). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Polish Journal of Chemistry. [Link]

  • Danopoulou, M., Zorba, L. P., Karantoni, A. P., Tzeli, D., & Vougioukalakis, G. C. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry, 89(19), 14242–14254. [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). [Link]

  • Slideshare. (n.d.). Carbanion. [Link]

  • Danopoulou, M., Zorba, L. P., Karantoni, A. P., Tzeli, D., & Vougioukalakis, G. C. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry, 89(19), 14242–14254. [Link]

  • Kandri Rodi, Y., et al. (2023). ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. Journal Marocain de Chimie Hétérocyclique, 22(1), 21-27. [Link]

Sources

Application Notes and Protocols for Knoevenagel Condensation with 2-(3-Chloropyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to performing the Knoevenagel condensation using 2-(3-Chloropyridin-4-yl)acetonitrile as the active methylene component. The protocols and insights detailed herein are curated to ensure scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles. This guide is designed to be a practical resource for chemists in both academic and industrial settings, particularly those involved in medicinal chemistry and the synthesis of novel heterocyclic compounds.

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in the arsenal of synthetic organic chemists.[1] It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst.[1] The resulting α,β-unsaturated products are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional materials.[2]

The focus of this guide, this compound, is a particularly interesting substrate. The pyridine moiety is a common scaffold in numerous marketed drugs, and the presence of a chlorine atom provides a handle for further functionalization through cross-coupling reactions. The nitrile group, an excellent electron-withdrawing group, activates the adjacent methylene protons, making them sufficiently acidic for deprotonation under mild basic conditions. The products of its Knoevenagel condensation, substituted 3-(3-chloropyridin-4-yl)acrylonitriles, are versatile building blocks for the synthesis of more complex heterocyclic systems with potential biological activity.

The Reaction Mechanism: A Step-by-Step Elucidation

The Knoevenagel condensation proceeds through a well-established mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is typically catalyzed by a weak base, such as a secondary amine like piperidine.

The mechanism can be broken down into the following key steps:

  • Deprotonation: The basic catalyst removes a proton from the active methylene group of this compound, forming a resonance-stabilized carbanion (enolate). The electron-withdrawing nitrile and pyridyl groups are critical for stabilizing this intermediate.

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or the solvent, yielding a β-hydroxy nitrile (aldol addition product).

  • Dehydration: Under the reaction conditions, the β-hydroxy nitrile readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This step is often the driving force for the reaction, as it leads to a conjugated system.

Knoevenagel_Mechanism cluster_activation Activation of Methylene Compound cluster_condensation Condensation with Carbonyl cluster_dehydration Dehydration Acetonitrile This compound Carbanion Resonance-Stabilized Carbanion Acetonitrile->Carbanion Deprotonation Base Base (e.g., Piperidine) Carbonyl Aldehyde/Ketone (R-CHO) Carbanion->Carbonyl Nucleophilic Attack Alkoxide Alkoxide Intermediate Aldol β-Hydroxy Nitrile Alkoxide->Aldol Protonation Product α,β-Unsaturated Product Aldol->Product Elimination Water H₂O

Figure 1: The generalized mechanism of the Knoevenagel condensation.

Materials and Methods

Reagents and Solvents
Reagent/SolventSupplierPurityNotes
This compoundCommercially Available>95%Store in a cool, dry place.
Aromatic Aldehyde (e.g., Benzaldehyde)VariousReagent GradePurify by distillation if necessary.
PiperidineVarious>99%Corrosive and flammable. Handle with care.
EthanolVariousAnhydrousUse of anhydrous solvent is recommended.
Ethyl AcetateVariousHPLC GradeFor extraction and chromatography.
HexanesVariousHPLC GradeFor chromatography.
Deionized WaterIn-house-For workup.
Brine (Saturated NaCl solution)In-house-For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)VariousGranularFor drying organic layers.
Silica GelVarious60 Å, 230-400 meshFor column chromatography.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware

Experimental Protocol: A Step-by-Step Guide

This protocol describes a general and robust method for the Knoevenagel condensation of this compound with an aromatic aldehyde using piperidine as a catalyst in ethanol.[2]

Experimental_Workflow start Start setup Reaction Setup: - Dissolve reactants in ethanol - Add piperidine catalyst start->setup reaction Reaction: - Reflux for 2-6 hours - Monitor by TLC setup->reaction workup Workup: - Cool to room temperature - Concentrate in vacuo - Partition between EtOAc and water reaction->workup extraction Extraction: - Separate layers - Wash organic layer with brine workup->extraction drying Drying and Filtration: - Dry over Na₂SO₄ - Filter and concentrate extraction->drying purification Purification: - Column chromatography (Silica gel, EtOAc/Hexanes) drying->purification characterization Characterization: - ¹H NMR, ¹³C NMR, MS, IR purification->characterization end End characterization->end

Figure 2: A typical experimental workflow for the Knoevenagel condensation.

Step 1: Reaction Setup

1.1. To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). 1.2. Add the aromatic aldehyde (1.0-1.1 eq.). 1.3. Dissolve the starting materials in anhydrous ethanol (approximately 0.2-0.5 M concentration with respect to the limiting reagent). 1.4. To the stirring solution, add piperidine (0.1-0.2 eq.) dropwise via a syringe.

Rationale: Anhydrous ethanol is a good solvent for both reactants and the catalyst. Piperidine is a sufficiently strong base to deprotonate the active methylene compound without causing self-condensation of the aldehyde. A slight excess of the aldehyde can be used to ensure complete consumption of the more valuable acetonitrile starting material.

Step 2: Reaction

2.1. Attach a reflux condenser to the flask. 2.2. Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or an oil bath. 2.3. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a suitable eluent system (e.g., 30% ethyl acetate in hexanes) and visualize the spots under a UV lamp. The reaction is complete when the starting materials are consumed. Reaction times typically range from 2 to 6 hours.

Rationale: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC is a crucial technique for monitoring the disappearance of starting materials and the appearance of the product, preventing unnecessary heating and potential side reactions.

Step 3: Workup

3.1. Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. 3.2. Remove the ethanol under reduced pressure using a rotary evaporator. 3.3. To the resulting residue, add ethyl acetate (50 mL) and deionized water (50 mL). 3.4. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

Rationale: The workup procedure is designed to remove the catalyst and other water-soluble impurities. Ethyl acetate is a common organic solvent for extracting the desired product.

Step 4: Extraction and Drying

4.1. Separate the organic layer. 4.2. Wash the organic layer with brine (2 x 25 mL). 4.3. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). 4.4. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate. 4.5. Concentrate the filtrate under reduced pressure to obtain the crude product.

Rationale: Washing with brine helps to remove any remaining water from the organic layer. Anhydrous sodium sulfate is an effective drying agent.

Step 5: Purification

5.1. Purify the crude product by flash column chromatography on silica gel. 5.2. Use a suitable eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). 5.3. Collect the fractions containing the pure product (as determined by TLC). 5.4. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid or a viscous oil.

Rationale: Column chromatography is a standard and effective method for purifying organic compounds. The choice of eluent is critical for achieving good separation.

Step 6: Characterization

6.1. Characterize the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive catalyst- Wet solvent or reagents- Insufficient reaction time or temperature- Use fresh, high-purity piperidine.- Ensure all glassware is dry and use anhydrous solvents.- Increase the reaction time and/or temperature. Monitor by TLC.
Formation of multiple products - Self-condensation of the aldehyde- Side reactions of the product- Use a milder base or lower the reaction temperature.- Reduce the reaction time once the starting material is consumed.
Product is difficult to purify - Co-elution of impurities- Optimize the solvent system for column chromatography. Try a different solvent system or a gradient elution.- Consider recrystallization as an alternative purification method.
Low yield - Incomplete reaction- Loss of product during workup or purification- Ensure the reaction has gone to completion by TLC.- Be careful during extractions to avoid leaving product in the aqueous layer. Minimize transfers between flasks.

Conclusion

The Knoevenagel condensation of this compound is a reliable and efficient method for the synthesis of valuable α,β-unsaturated nitrile intermediates. The protocol outlined in this guide, when followed with care and attention to detail, should provide reproducible and high-yielding results. By understanding the underlying mechanism and potential pitfalls, researchers can effectively apply this reaction to their synthetic endeavors in drug discovery and materials science.

References

  • ResearchGate. (2025). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Hydrolysis of 2-(3-Chloropyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-(3-chloropyridin-4-yl)acetic acid

Introduction and Significance

2-(3-chloropyridin-4-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is present in a variety of pharmacologically active compounds. The conversion of the corresponding acetonitrile derivative is a fundamental and crucial step in the synthetic routes to these molecules. This application note provides a detailed, field-tested guide for researchers and drug development professionals on the hydrolysis of 2-(3-chloropyridin-4-yl)acetonitrile.

The hydrolysis of nitriles to carboxylic acids is a classic transformation in organic synthesis.[1] This process can be effectively catalyzed by either acid or base, with the reaction proceeding through an amide intermediate.[1][2] The choice of catalyst is often dictated by the substrate's sensitivity to acidic or basic conditions. This guide will detail both acid- and base-catalyzed protocols, explaining the mechanistic rationale behind each step to ensure robust and reproducible results.

Mechanistic Overview: The Chemistry of Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid involves the addition of two equivalents of water across the carbon-nitrogen triple bond. This reaction is typically very slow and requires heating with either an acid or a base catalyst.[3]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom.[4] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[5] The subsequent steps involve deprotonation and tautomerization to form a key amide intermediate, which is then further hydrolyzed to the final carboxylic acid and an ammonium salt.[6]

The overall acid-catalyzed pathway is as follows:

  • Protonation: The nitrile nitrogen is protonated by the strong acid.

  • Nucleophilic Attack: A water molecule attacks the electrophilic nitrile carbon.

  • Deprotonation: The resulting oxonium ion is deprotonated.

  • Tautomerization: The imidic acid tautomerizes to the more stable amide.

  • Amide Hydrolysis: The amide is then hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium ion.

Base-Catalyzed Hydrolysis

In a basic medium, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon without the need for prior activation.[4][5] This forms a negatively charged intermediate that is then protonated by water.[6] Tautomerization yields the amide, which is subsequently hydrolyzed by the base to form a carboxylate salt.[6] A final acidification step is required to obtain the neutral carboxylic acid.

The base-catalyzed pathway involves:

  • Nucleophilic Attack: A hydroxide ion attacks the nitrile carbon.

  • Protonation: The resulting anion is protonated by water.

  • Tautomerization: The intermediate tautomerizes to the amide.

  • Amide Hydrolysis: The amide undergoes base-catalyzed hydrolysis to form a carboxylate salt and ammonia.

  • Acidification: The reaction mixture is acidified to protonate the carboxylate, yielding the final carboxylic acid product.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Nitriles can be toxic, and concentrated acids and bases are highly corrosive.[7]

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is generally effective and results in the direct formation of the free carboxylic acid.[3]

Materials and Equipment:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Deionized Water

  • 10% Sodium Hydroxide (NaOH) solution

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g).

  • Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (50 mL). The addition should be done slowly, preferably in an ice bath, as the dilution of sulfuric acid is highly exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 110-120°C) using a heating mantle or oil bath.[8]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system would be Ethyl Acetate/Hexanes (e.g., 1:1). The reaction is complete when the starting nitrile spot is no longer visible. This typically takes 4-8 hours.

  • Cooling and Neutralization: Once the reaction is complete, cool the flask to room temperature and then further cool in an ice bath.

  • Precipitation: Slowly and carefully neutralize the reaction mixture by adding 10% aqueous sodium hydroxide solution. The pH should be adjusted to approximately 4-5, which is the likely isoelectric point for this molecule. This will cause the 2-(3-chloropyridin-4-yl)acetic acid to precipitate as a solid. Monitor the pH carefully during this process.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to obtain the crude 2-(3-chloropyridin-4-yl)acetic acid.

  • Purification (Optional): The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Base-Catalyzed Hydrolysis

This method is an excellent alternative, particularly if the starting material or product is sensitive to strong acid.[8]

Materials and Equipment:

  • This compound

  • 10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Buchner funnel and filter paper

  • pH meter or pH paper

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (e.g., 5.0 g) in 50 mL of 10 M aqueous sodium hydroxide solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110°C).[8] Ammonia gas will be evolved during the reaction.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).

  • Cooling: After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Acidification: Slowly add concentrated hydrochloric acid to the cooled solution to acidify it. The product will precipitate out as the pH is lowered. Adjust the pH to approximately 4-5 for maximum precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water.

  • Drying: Dry the purified 2-(3-chloropyridin-4-yl)acetic acid under vacuum.

Data Summary and Workflow Visualization

Table 1: Key Reaction Parameters
ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst Conc. H₂SO₄ or HCl10 M NaOH or KOH
Temperature Reflux (~110-120°C)Reflux (~100-110°C)
Typical Time 4 - 8 hours3 - 6 hours
Work-up Neutralization (pH 4-5)Acidification (pH 4-5)
By-product Ammonium SaltAmmonia Gas
Expected Yield 75 - 90%80 - 95%
Diagram 1: General Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification Start This compound Reagents Add Acid/Base Catalyst and Water Start->Reagents Reflux Heat to Reflux (3-8 hours) Reagents->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool Reaction Mixture Monitor->Cool Adjust Adjust pH to ~4-5 (Neutralize/Acidify) Cool->Adjust Filter Filter Precipitate Adjust->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Crude Product Dry->Product Analysis Characterize: NMR, IR, MS, MP Product->Analysis Purify Recrystallize (Optional) Product->Purify Final Pure 2-(3-chloropyridin-4-yl)acetic acid Purify->Final

Caption: Workflow for the hydrolysis of this compound.

Product Characterization and Quality Control

To ensure the successful synthesis of 2-(3-chloropyridin-4-yl)acetic acid, the final product must be thoroughly characterized.

  • ¹H NMR: Expect signals corresponding to the pyridine ring protons and the methylene (-CH₂-) protons adjacent to the carboxylic acid.

  • ¹³C NMR: Expect signals for the carbons of the pyridine ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: The most telling evidence of a successful reaction is the disappearance of the sharp nitrile (C≡N) stretch (around 2230 cm⁻¹) from the starting material and the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong carbonyl (C=O) stretch (around 1700 cm⁻¹) characteristic of a carboxylic acid.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 2-(3-chloropyridin-4-yl)acetic acid (C₇H₆ClNO₂).

  • Melting Point (MP): A pure crystalline solid will exhibit a sharp melting point. This can be compared to literature values if available.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product and can be used to quantify any remaining starting material or by-products.[9]

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • PubMed. (n.d.). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • Brainly.in. (2018). conversion of Acetonitrile into Acetic acid. Retrieved from [Link]

  • 2M Holdings. (n.d.). SAFETY DATA SHEET Acetic acid 99.85%. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-(3-Chloropyridin-4-yl)acetonitrile as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2-(3-Chloropyridin-4-yl)acetonitrile. This readily accessible building block possesses a unique combination of reactive sites—an activated methylene group, a versatile nitrile function, and a functionalized pyridine core—making it an ideal starting material for constructing a diverse array of fused heterocyclic systems. We will delve into the strategic application of this precursor in the synthesis of medicinally relevant scaffolds, including thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyridazino[4,5-d]pyridines. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to ensure reproducibility and facilitate further exploration.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are paramount structural motifs, forming the core of a vast number of FDA-approved drugs.[1] The strategic selection of starting materials is critical for the efficient and modular synthesis of novel compound libraries. This compound emerges as a high-value precursor due to its inherent structural features:

  • Activated Methylene Group: The electron-withdrawing nature of both the adjacent cyano group and the pyridine ring significantly acidifies the methylene protons, facilitating deprotonation and subsequent reaction with a wide range of electrophiles.[2]

  • Nitrile Functionality: The cyano group is a versatile functional handle that can participate in various cyclization reactions, acting as an electrophilic center for intramolecular nucleophilic attack to form amino-substituted heterocycles.

  • Chloropyridine Core: The chlorine atom at the 3-position and the nitrogen atom within the pyridine ring provide sites for further functionalization or can direct the regioselectivity of cyclization reactions.

This combination allows for the rapid construction of complex polycyclic systems from a single, common intermediate, making it an exemplary building block for diversity-oriented synthesis.[3][4]

Synthesis of Thieno[2,3-b]pyridine Scaffolds via the Gewald Reaction

The thieno[2,3-b]pyridine core is present in numerous compounds with a wide array of biological activities, including anti-inflammatory and anti-cancer properties.[5][6] The Gewald three-component reaction is arguably the most efficient and convergent method for the synthesis of 2-aminothiophenes, which are the direct precursors to the thieno[2,3-b]pyridine system.[7][8]

Mechanistic Rationale

The Gewald reaction is a one-pot multicomponent reaction that brings together a carbonyl compound, an activated acetonitrile, and elemental sulfur in the presence of a base.[7]

The generally accepted mechanism proceeds through several key steps:

  • Knoevenagel Condensation: The base (e.g., morpholine, triethylamine) catalyzes the Knoevenagel condensation between the carbonyl compound (cyclohexanone in this example) and the activated methylene of this compound to form a stable α,β-unsaturated dinitrile intermediate.[8]

  • Michael Addition of Sulfur: The base facilitates the addition of sulfur to the β-position of the Knoevenagel adduct, forming a thiolate intermediate.

  • Cyclization and Tautomerization: The thiolate anion then undergoes an intramolecular nucleophilic attack on the nitrile group, leading to the formation of a five-membered imine ring. A subsequent tautomerization yields the final, stable 2-aminothiophene product.[9]

This 2-aminothiophene can then be further cyclized, for instance, via reaction with a Vilsmeier-Haack reagent, to complete the fused thieno[2,3-b]pyridine ring system.[6]

Workflow for Gewald Reaction

Gewald_Workflow cluster_reagents Starting Materials & Reagents cluster_process Reaction & Workup cluster_product Product SM This compound Mix Combine reactants in Ethanol SM->Mix Ketone Cyclohexanone Ketone->Mix Sulfur Elemental Sulfur (S8) Sulfur->Mix Base Morpholine Base->Mix Solvent Ethanol Solvent->Mix Heat Heat to 50-60°C Mix->Heat Stir Stir for 2-4 hours (Monitor by TLC) Heat->Stir Cool Cool to Room Temp. Stir->Cool Precipitate Precipitate product (e.g., with H2O) Cool->Precipitate Isolate Filter, Wash & Dry Precipitate->Isolate Product 2-Amino-3-cyano-4-(3-chloropyridin-4-yl)- 5,6,7,8-tetrahydrobenzo[b]thiophene Isolate->Product caption Fig 1. General workflow for the Gewald synthesis. Pyrazole_Synthesis Start This compound Intermediate Enaminonitrile Intermediate Start->Intermediate Step 1: Condensation Reagent1 DMF-DMA Reagent1->Intermediate Product 3-Amino-4-(3-chloropyridin-4-yl)-1H-pyrazole Intermediate->Product Step 2: Cyclization Reagent2 Hydrazine Hydrate (N2H4·H2O) Reagent2->Product caption Fig 2. Pathway to Pyrazole Intermediate. Pyridazine_Synthesis Start This compound Step1 Couple with Ar-N2+Cl- (Japp-Klingemann) Start->Step1 Intermediate1 Arylhydrazone Intermediate Step1->Intermediate1 Step2 Acid-catalyzed Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Fused Aminopyridazine Step2->Intermediate2 Step3 Hydrolysis & Aromatization Intermediate2->Step3 Product Pyridazino[4,5-d]pyridine Derivative Step3->Product caption Fig 3. Conceptual workflow for Pyridazine fusion.

Sources

Application Notes and Protocols for the Synthesis of Novel Agrochemical Scaffolds from 2-(3-Chloropyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Chloropyridine Acetonitrile Scaffold in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research.[1] Within the vast landscape of heterocyclic chemistry, pyridine-based compounds have consistently demonstrated significant potential, forming the core of numerous successful insecticides, fungicides, and herbicides.[2] The 3-chloropyridin-4-yl moiety, in particular, is a privileged scaffold found in several commercial agrochemicals. The strategic placement of a chlorine atom and a reactive acetonitrile group on the pyridine ring, as in 2-(3-Chloropyridin-4-yl)acetonitrile, presents a versatile starting material for the synthesis of a diverse array of novel molecular architectures with potential pesticidal activity.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthetic utility of this compound as a key building block for novel agrochemicals. We will explore several robust synthetic transformations, focusing on the inherent reactivity of the active methylene group and the nitrile functionality. Detailed, field-proven protocols for the synthesis of pyrazole, pyridopyrimidine, and thiophene derivatives are presented, offering a strategic roadmap for the generation of compound libraries for high-throughput screening. The causality behind experimental choices is elucidated, and each protocol is designed to be a self-validating system for reproducible results.

Core Reactivity and Synthetic Pathways

The synthetic potential of this compound stems from two primary reactive sites: the acidic α-protons of the methylene group and the electrophilic carbon of the nitrile group. This dual reactivity allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, leading to the construction of diverse heterocyclic systems. The following sections will detail protocols for leveraging this reactivity to synthesize promising agrochemical scaffolds.

Diagram of Synthetic Pathways from this compound

Synthetic_Pathways cluster_0 Pyrazole Synthesis cluster_1 Pyridopyrimidine Synthesis cluster_2 Thiophene Synthesis start This compound beta_keto β-Ketonitrile Intermediate start->beta_keto Claisen Condensation enaminonitrile Enaminonitrile Intermediate start->enaminonitrile Bredereck's Reagent aminothiophene 2-Amino-3-cyano-4-(3-chloropyridin-4-yl)thiophene Derivatives start->aminothiophene Gewald Reaction pyrazole 3-Amino-5-(3-chloropyridin-4-yl)-1H-pyrazole Derivatives beta_keto->pyrazole Cyclization with Hydrazine pyridopyrimidine Pyrido[2,3-d]pyrimidine Derivatives enaminonitrile->pyridopyrimidine Cyclization with Amidines

Caption: Synthetic routes from this compound.

PART 1: Synthesis of Pyrazole-Containing Agrochemical Scaffolds

The pyrazole ring is a well-established pharmacophore in numerous agrochemicals, known for its herbicidal, fungicidal, and insecticidal properties.[3] The synthesis of 3-amino-5-(3-chloropyridin-4-yl)-1H-pyrazole derivatives from this compound proceeds via a two-step sequence involving a Claisen condensation to form a β-ketonitrile intermediate, followed by cyclization with hydrazine.

Protocol 1.1: Synthesis of 3-(3-Chloropyridin-4-yl)-3-oxopropanenitrile (β-Ketonitrile Intermediate)

This protocol details the Claisen condensation of this compound with an ester to yield the corresponding β-ketonitrile. The use of a strong, non-nucleophilic base like sodium ethoxide is crucial for the deprotonation of the active methylene group, initiating the condensation.[4][5]

Reaction Scheme:

Claisen_Condensation reactant1 This compound reagents Sodium Ethoxide Toluene, Reflux reactant1->reagents reactant2 + Ethyl Acetate reactant2->reagents product 3-(3-Chloropyridin-4-yl)-3-oxopropanenitrile reagents->product

Caption: Claisen condensation to form the β-ketonitrile intermediate.

Materials:

ReagentMolecular WeightAmount (mmol)Molar Equivalent
This compound152.58 g/mol 10.01.0
Ethyl Acetate88.11 g/mol 15.01.5
Sodium Ethoxide68.05 g/mol 12.01.2
Toluene, anhydrous-50 mL-
2M Hydrochloric Acid-As needed-
Ethyl Acetate (for extraction)-100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add sodium ethoxide (12.0 mmol).

  • Add anhydrous toluene (30 mL) to the flask, and stir the suspension under a nitrogen atmosphere.

  • In a separate flask, dissolve this compound (10.0 mmol) in anhydrous toluene (20 mL) and add ethyl acetate (15.0 mmol).

  • Add the solution from step 3 to the stirred suspension of sodium ethoxide at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold 2M hydrochloric acid (50 mL) with stirring.

  • Adjust the pH to ~7 using a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(3-Chloropyridin-4-yl)-3-oxopropanenitrile.

Expected Yield: 70-80% Hypothetical Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.60 (s, 1H), 8.50 (d, J = 5.2 Hz, 1H), 7.30 (d, J = 5.2 Hz, 1H), 4.10 (s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 188.0, 150.5, 148.0, 145.0, 125.0, 114.0, 30.0.

  • MS (ESI): m/z 195.0 [M+H]⁺.

Protocol 1.2: Synthesis of 3-Amino-5-(3-chloropyridin-4-yl)-1H-pyrazole

This protocol describes the cyclization of the β-ketonitrile intermediate with hydrazine hydrate to form the 3-aminopyrazole derivative. The reaction is typically acid-catalyzed and proceeds in a protic solvent like ethanol.[6]

Reaction Scheme:

Pyrazole_Synthesis reactant1 3-(3-Chloropyridin-4-yl)-3-oxopropanenitrile reagents Acetic Acid (cat.) Ethanol, Reflux reactant1->reagents reactant2 + Hydrazine Hydrate reactant2->reagents product 3-Amino-5-(3-chloropyridin-4-yl)-1H-pyrazole reagents->product

Caption: Synthesis of 3-aminopyrazole via cyclization.

Materials:

ReagentMolecular WeightAmount (mmol)Molar Equivalent
3-(3-Chloropyridin-4-yl)-3-oxopropanenitrile194.60 g/mol 5.01.0
Hydrazine Hydrate (80%)50.06 g/mol 7.51.5
Glacial Acetic Acid60.05 g/mol 0.50.1
Ethanol-30 mL-
Water-50 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-(3-Chloropyridin-4-yl)-3-oxopropanenitrile (5.0 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (7.5 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (0.5 mmol).

  • Heat the mixture to reflux (approximately 78 °C) for 3-5 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add water (50 mL) to the reaction mixture with stirring until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude product.

  • Recrystallize from ethanol to afford pure 3-Amino-5-(3-chloropyridin-4-yl)-1H-pyrazole.

Expected Yield: 85-95% Hypothetical Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.10 (s, 1H, NH), 8.55 (s, 1H), 8.45 (d, J = 5.0 Hz, 1H), 7.40 (d, J = 5.0 Hz, 1H), 5.80 (s, 1H), 5.50 (s, 2H, NH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 160.0, 150.0, 147.5, 144.0, 138.0, 124.0, 95.0.

  • MS (ESI): m/z 209.0 [M+H]⁺.

PART 2: Synthesis of Pyridopyrimidine-Based Agrochemical Scaffolds

Pyridopyrimidines are a class of fused heterocyclic compounds that have shown a broad spectrum of biological activities, including applications in agriculture.[7][8] The synthesis of pyridopyrimidine derivatives from this compound can be achieved by first converting the active methylene group into an enaminonitrile, which then undergoes cyclization with an appropriate reagent.

Protocol 2.1: Synthesis of 3-(Dimethylamino)-2-(3-chloropyridin-4-yl)acrylonitrile (Enaminonitrile Intermediate)

Bredereck's reagent is a powerful formylating agent that reacts with active methylene compounds to produce enaminonitriles.[9][10] This intermediate is a key precursor for the synthesis of various heterocyclic systems.

Reaction Scheme:

Enaminonitrile_Formation reactant1 This compound reagents Toluene, Reflux reactant1->reagents reactant2 + Bredereck's Reagent reactant2->reagents product 3-(Dimethylamino)-2-(3-chloropyridin-4-yl)acrylonitrile reagents->product

Caption: Formation of the enaminonitrile intermediate using Bredereck's reagent.

Materials:

ReagentMolecular WeightAmount (mmol)Molar Equivalent
This compound152.58 g/mol 10.01.0
Bredereck's Reagent174.28 g/mol 12.01.2
Toluene, anhydrous-50 mL-

Procedure:

  • Combine this compound (10.0 mmol) and Bredereck's reagent (12.0 mmol) in a 100 mL round-bottom flask containing anhydrous toluene (50 mL).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product is often of sufficient purity for the next step. If necessary, it can be purified by crystallization from a suitable solvent like ethanol.

Expected Yield: 90-98% Hypothetical Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.40 (s, 1H), 8.30 (d, J = 5.0 Hz, 1H), 7.50 (s, 1H), 7.20 (d, J = 5.0 Hz, 1H), 3.10 (s, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.0, 149.0, 147.0, 146.0, 124.0, 120.0, 80.0, 42.0.

  • MS (ESI): m/z 208.1 [M+H]⁺.

Protocol 2.2: Synthesis of 5-(3-Chloropyridin-4-yl)pyrimidin-4-amine

The enaminonitrile intermediate can be cyclized with formamidine acetate to construct the pyrimidine ring, yielding a 4-aminopyrimidine derivative.

Reaction Scheme:

Pyridopyrimidine_Synthesis reactant1 3-(Dimethylamino)-2-(3-chloropyridin-4-yl)acrylonitrile reagents Sodium Ethoxide Ethanol, Reflux reactant1->reagents reactant2 + Formamidine Acetate reactant2->reagents product 5-(3-Chloropyridin-4-yl)pyrimidin-4-amine reagents->product

Caption: Synthesis of a pyrimidin-4-amine derivative.

Materials:

ReagentMolecular WeightAmount (mmol)Molar Equivalent
3-(Dimethylamino)-2-(3-chloropyridin-4-yl)acrylonitrile207.66 g/mol 5.01.0
Formamidine Acetate104.11 g/mol 7.51.5
Sodium Ethoxide68.05 g/mol 7.51.5
Ethanol, anhydrous-40 mL-

Procedure:

  • To a stirred solution of sodium ethoxide (7.5 mmol) in anhydrous ethanol (20 mL) in a 100 mL round-bottom flask, add formamidine acetate (7.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 3-(dimethylamino)-2-(3-chloropyridin-4-yl)acrylonitrile (5.0 mmol) in anhydrous ethanol (20 mL).

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 5-(3-Chloropyridin-4-yl)pyrimidin-4-amine.

Expected Yield: 60-70% Hypothetical Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H), 8.55 (s, 1H), 8.50 (d, J = 5.0 Hz, 1H), 8.20 (s, 1H), 7.50 (d, J = 5.0 Hz, 1H), 7.00 (s, 2H, NH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 160.0, 158.0, 155.0, 150.0, 148.0, 145.0, 124.0, 115.0.

  • MS (ESI): m/z 207.0 [M+H]⁺.

PART 3: Synthesis of Thiophene-Containing Agrochemical Scaffolds

Thiophene derivatives are another important class of heterocyclic compounds with a wide range of applications in agrochemicals, particularly as fungicides and insecticides.[11][12] The Gewald reaction provides a straightforward, one-pot synthesis of 2-aminothiophenes from an active methylene compound, a carbonyl compound (or an α-heteroatom-substituted methylene compound), and elemental sulfur.[13][14][15]

Protocol 3.1: Synthesis of 2-Amino-4-(3-chloropyridin-4-yl)-3-cyanothiophene

This protocol describes the Gewald reaction using this compound, another equivalent of an active methylene compound (malononitrile), and elemental sulfur in the presence of a base.

Reaction Scheme:

Gewald_Reaction reactant1 This compound reagents Morpholine Ethanol, 50 °C reactant1->reagents reactant2 + Malononitrile + Elemental Sulfur reactant2->reagents product 2-Amino-4-(3-chloropyridin-4-yl)-3-cyanothiophene reagents->product

Caption: Gewald reaction for the synthesis of a 2-aminothiophene derivative.

Materials:

ReagentMolecular WeightAmount (mmol)Molar Equivalent
This compound152.58 g/mol 10.01.0
Malononitrile66.06 g/mol 10.01.0
Elemental Sulfur32.07 g/mol 11.01.1
Morpholine87.12 g/mol 15.01.5
Ethanol-50 mL-

Procedure:

  • In a 250 mL round-bottom flask, suspend this compound (10.0 mmol), malononitrile (10.0 mmol), and elemental sulfur (11.0 mmol) in ethanol (50 mL).

  • Add morpholine (15.0 mmol) to the suspension with stirring.

  • Heat the reaction mixture to 50 °C and stir for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and then with water to remove any remaining morpholine.

  • Dry the product under vacuum to obtain 2-Amino-4-(3-chloropyridin-4-yl)-3-cyanothiophene.

Expected Yield: 75-85% Hypothetical Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.60 (s, 1H), 8.50 (d, J = 4.8 Hz, 1H), 7.40 (d, J = 4.8 Hz, 1H), 7.20 (s, 2H, NH₂), 7.10 (s, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 162.0, 150.0, 148.0, 145.0, 140.0, 125.0, 118.0, 115.0, 90.0.

  • MS (ESI): m/z 250.0 [M+H]⁺.

Conclusion and Future Perspectives

The protocols detailed in this application note demonstrate the significant potential of this compound as a versatile and valuable starting material for the synthesis of novel agrochemical candidates. The inherent reactivity of this building block allows for the efficient construction of diverse heterocyclic scaffolds, including pyrazoles, pyridopyrimidines, and thiophenes, all of which are prominent in the field of crop protection.

The presented methodologies are robust, scalable, and utilize readily available reagents, making them amenable to both academic research and industrial drug discovery programs. The synthesized derivatives can be further functionalized to fine-tune their physicochemical properties and biological activity. We encourage researchers to explore the structure-activity relationships of these novel compounds to identify new leads for the development of the next generation of agrochemicals.

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  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved January 23, 2026, from [Link]

  • LibreTexts Chemistry. (2022). 13.3: Claisen Condensation. Retrieved January 23, 2026, from [Link]

  • Taber, D. F., & Song, Y. (1997). A High-Yielding Preparation of β-Ketonitriles. The Journal of Organic Chemistry, 62(19), 6603-6604.
  • Wang, Z., et al. (2023).
  • Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved January 23, 2026, from [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(2), 636-646.
  • Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Chloropyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-Chloropyridin-4-yl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this important chemical intermediate. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies and detailed protocols to enhance the success of your experiments.

Section 1: Overview of the Primary Synthetic Pathway

The most common and direct route to this compound is through the nucleophilic substitution of a suitable precursor, 4-(halomethyl)-3-chloropyridine, with a cyanide salt. The reaction typically involves the displacement of a halide (commonly chloride or bromide) from the methylene group by a cyanide anion.

Synthesis_Pathway SM 4-(Chloromethyl)-3-chloropyridine Pdt This compound SM->Pdt Rgt NaCN or KCN Solvent (e.g., DMSO, Acetone) ByP NaCl or KCl

Caption: Primary synthetic route to this compound.

This seemingly straightforward SN2 reaction is, however, prone to several side reactions that can complicate purification and significantly reduce yield. Understanding these potential pitfalls is the first step toward effective troubleshooting.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted 4-(chloromethyl)-3-chloropyridine. What are the likely causes?

A1: Low conversion is a frequent problem that can be traced back to several factors related to the nucleophile's efficacy and reaction conditions.

  • Cause 1: Inactive Cyanide Source: Alkali metal cyanides like sodium cyanide (NaCN) and potassium cyanide (KCN) are hygroscopic and can degrade upon exposure to atmospheric moisture and carbon dioxide, forming less nucleophilic species. Furthermore, poor solubility of the cyanide salt in the reaction solvent can limit its availability.

  • Expert Insight & Solution: Always use freshly opened or properly stored, dry cyanide salts. Consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to improve the solubility and reactivity of the cyanide anion in less polar solvents. The PTC facilitates the transport of the cyanide anion from the solid phase or an aqueous phase into the organic phase where the reaction occurs.[1]

  • Cause 2: Inappropriate Solvent Choice: The solvent plays a critical role in an SN2 reaction. While polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred, their purity is paramount. Water contamination can lead to side reactions (see Q3).

  • Expert Insight & Solution: Use anhydrous solvents. DMSO is often an excellent choice due to its ability to solvate cations well, leaving a "naked," more reactive cyanide anion. If using acetone or acetonitrile, ensure they are of high purity and dry.[2]

  • Cause 3: Insufficient Reaction Temperature or Time: The C-Cl bond in the starting material requires sufficient thermal energy to be effectively displaced.

  • Expert Insight & Solution: While excessive heat can promote side reactions, a temperature range of 50-80 °C is often a good starting point. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time, ensuring it is allowed to proceed to completion.

Q2: I've isolated a significant byproduct that appears to be a dimer or a polymeric material. How does this form and how can I prevent it?

A2: This is a classic issue arising from the dual reactivity of the product itself.

  • Cause: Base-Mediated Self-Condensation: The methylene protons (the -CH2- group) in the product, this compound, are acidic. In the presence of a strong base (including the cyanide ion itself, which is basic), the product can be deprotonated to form a carbanion. This nucleophilic carbanion can then attack the electrophilic chloromethyl group of the starting material, leading to dimer formation and potentially further polymerization.

  • Expert Insight & Solution: This side reaction is concentration and temperature-dependent.

    • Control Stoichiometry: Avoid using a large excess of the cyanide salt. A slight excess (e.g., 1.1-1.2 equivalents) is usually sufficient.

    • Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Do not overheat.

    • Slow Addition: If feasible, add the starting material slowly to a solution of the cyanide salt. This keeps the concentration of the electrophile low at any given time, minimizing its reaction with the product-derived carbanion.

Q3: My product is contaminated with an impurity having a mass of +18 amu (addition of H₂O) compared to the desired product. What is this byproduct and how can I avoid it?

A3: This impurity is almost certainly the corresponding amide, 2-(3-Chloropyridin-4-yl)acetamide, formed by the hydrolysis of the nitrile group.

  • Cause: Nitrile Hydrolysis: The nitrile functional group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions, particularly during aqueous workup or if the reaction solvent is not anhydrous.[1] This process is often accelerated by heat.

  • Expert Insight & Solution:

    • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use.

    • Neutral Workup: During the workup procedure, avoid strongly acidic or basic aqueous washes if possible. If an aqueous wash is necessary, use neutral water or brine and perform the extraction quickly at room temperature.

    • Temperature Control during Workup: Avoid heating the reaction mixture during quenching or extraction steps.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions SM 4-(Chloromethyl)-3-chloropyridine Pdt This compound SM->Pdt + CN⁻ Dimer Dimerization Product Pdt->Dimer Deprotonation by CN⁻, then reacts with SM Amide 2-(3-Chloropyridin-4-yl)acetamide (Hydrolysis Product) Pdt->Amide Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Common byproduct formation pathways from the target product.

Section 3: Troubleshooting Workflow & Mitigation Summary

When encountering issues, a systematic approach is key. The following workflow and summary table provide a structured method for diagnosing and solving common synthetic problems.

Troubleshooting_Workflow decision decision solution solution start Problem: Low Yield or Impure Product q1 Is Starting Material (SM) consumed? start->q1 q2 Major Impurity Identified? q1->q2 Yes c1 Check Reagent Quality & Reaction Conditions q1->c1 No c2 c2 q2->c2 Hydrolysis (Amide) c3 c3 q2->c3 Dimer/Polymer c4 c4 q2->c4 Other s1 Use dry, pure NaCN/KCN. Use anhydrous solvent. Optimize Temp/Time. c1->s1 s2 Use neutral aqueous wash. Avoid heat during workup. Ensure anhydrous reaction. c2->s2 Modify Workup s3 Lower reaction temperature. Use slow addition of SM. Avoid excess base. c3->s3 Adjust Conditions s4 Perform Column Chromatography. Consider recrystallization. c4->s4 Purification

Caption: A systematic workflow for troubleshooting the synthesis.

Table 1: Mitigation Strategy Summary

Problem Observed Probable Cause Recommended Mitigation Strategy
Low Conversion Inactive/insoluble cyanide source; non-anhydrous solvent; suboptimal temperature/time.Use fresh, dry cyanide salt; use anhydrous polar aprotic solvent (e.g., DMSO); consider a phase-transfer catalyst; optimize reaction temperature (50-80 °C) and monitor to completion.
Dimer/Polymer Formation Base-catalyzed self-condensation of the product with the starting material.Maintain strict temperature control; avoid large excesses of cyanide; consider slow addition of the starting material to the cyanide solution.
Nitrile Hydrolysis Presence of water during the reaction or, more commonly, during acidic/basic aqueous workup.Ensure strictly anhydrous reaction conditions; perform a rapid, neutral aqueous workup at room temperature.
Complex Impurity Profile Multiple side reactions occurring; impure starting materials.Re-purify starting materials; run the reaction at a lower temperature to improve selectivity; perform careful column chromatography for purification.

Section 4: Key Experimental Protocols

Protocol 4.1: General Synthesis of this compound

This is a representative protocol and should be optimized for your specific laboratory conditions.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium cyanide (1.1 eq).

  • Solvent Addition: Add anhydrous DMSO (sufficient to make a ~0.5 M solution with respect to the starting material).

  • Heating: Heat the stirred suspension to 60 °C under a nitrogen atmosphere.

  • Substrate Addition: Dissolve 4-(chloromethyl)-3-chloropyridine (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the heated cyanide suspension over 20-30 minutes.

  • Reaction: Stir the reaction mixture at 60 °C and monitor its progress every 1-2 hours using TLC (See Protocol 4.2). The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, carefully pour the reaction mixture into a flask containing cold water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography (See Protocol 4.3).

Protocol 4.2: TLC Monitoring

  • System: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.

  • Visualization: UV light (254 nm). The pyridine ring is UV active.

  • Expected Results:

    • Starting Material (4-(chloromethyl)-3-chloropyridine): Higher Rf value.

    • Product (this compound): Lower Rf value than the starting material due to the increased polarity of the nitrile group.

    • Amide Byproduct: Significantly lower Rf, may remain close to the baseline.

Protocol 4.3: Purification by Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a gradient solvent system, starting with a low polarity eluent (e.g., 10% ethyl acetate in hexanes).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a gradually increasing gradient of ethyl acetate in hexanes. Collect fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Google Patents. (2010). CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
  • Al-Zaydi, K. M. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(3), 1329-1340. Retrieved from [Link]

  • Google Patents. (2000). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Google Patents. (2014). CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.
  • Wagh, S. S., et al. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Google Patents. (1961). US2991285A - Process of cyanation and nitriles produced thereby.
  • Lokhande, M. V., et al. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic supporting information for A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reaction. Retrieved from [Link]

  • Hiriyanna, S. G., et al. (2013). Impurities in Pharmaceuticals- A Review. SciSpace. Retrieved from [Link]

  • IOSR Journal. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Taylor & Francis. (2020). Cyanation – Knowledge and References. Retrieved from [Link]

  • da Silva, J. L., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. Retrieved from [Link]

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Preventing dimerization during the alkylation of 2-(3-Chloropyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of 2-(3-Chloropyridin-4-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on preventing the common side reaction of dimerization. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the alkylation of this compound.

Q1: My reaction is producing a significant amount of a dimeric byproduct. How can I minimize its formation?

The formation of a dimeric byproduct is a common challenge in the alkylation of active methylene compounds like this compound.[1][2][3] This occurs when the generated carbanion attacks another molecule of the starting material or the mono-alkylated product. Here are several strategies to suppress dimerization:

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture containing the substrate and base ensures that the concentration of the electrophile is always low. This favors the reaction of the generated carbanion with the alkylating agent over reaction with another molecule of the nitrile.

  • Choice of Base: The strength and nature of the base are critical.[4][5] A very strong base can lead to a high concentration of the carbanion, increasing the likelihood of dimerization. Consider using a milder base or a hindered base that can deprotonate the active methylene group but is sterically blocked from participating in side reactions.[6][7][8]

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of dimerization.[9][10][11][12] The activation energy for the dimerization reaction is often higher than that of the desired alkylation, so cooling the reaction can selectively slow down the undesired pathway.

  • Solvent Effects: The choice of solvent can influence the reactivity of the carbanion. Aprotic polar solvents like THF or DMF are generally preferred as they can solvate the cation of the base without protonating the carbanion.

Q2: What are the optimal reaction conditions to favor mono-alkylation over di-alkylation?

Achieving selective mono-alkylation requires careful control over stoichiometry and reaction conditions.

  • Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent. This ensures that the alkylating agent is the limiting reagent and is consumed before significant di-alkylation can occur.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the mono-alkylated product from reacting further to form the di-alkylated product.

  • Bulky Alkylating Agents: If the desired product allows, using a sterically bulky alkylating agent can disfavor di-alkylation due to steric hindrance around the active methylene group.[6][7][8]

Q3: I'm observing low conversion of my starting material. What could be the issue?

Low conversion can be attributed to several factors:

  • Insufficiently Strong Base: The chosen base may not be strong enough to efficiently deprotonate the active methylene group. The pKa of the α-protons of arylacetonitriles typically falls in a range where bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK) are effective.[13]

  • Poor Solubility: The substrate or the base may not be sufficiently soluble in the chosen solvent. Ensure all components are well-dissolved before initiating the reaction. Sonication can sometimes aid in dissolving solids.

  • Inactive Alkylating Agent: The alkylating agent may have degraded. It's advisable to use a fresh or properly stored reagent.[14][15][16]

  • Presence of Water: Traces of water in the reaction mixture can quench the carbanion and reduce the effective concentration of the base. Ensure all glassware is oven-dried and use anhydrous solvents.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the alkylation of this compound.

Q1: Why is dimerization a common side reaction in the alkylation of this compound?

The methylene protons in this compound are acidic due to the electron-withdrawing effects of both the cyano group and the pyridine ring. This makes deprotonation by a base relatively easy, forming a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can react in two primary ways:

  • Desired Alkylation: It can attack the electrophilic alkylating agent.

  • Undesired Dimerization: It can attack the electrophilic carbon of the cyano group of another molecule of the starting material or the product.

The competition between these two pathways determines the yield of the desired product versus the dimeric byproduct.

Q2: What is the mechanism of dimer formation?

The generally accepted mechanism for dimer formation involves the following steps:

  • Deprotonation: A base removes a proton from the active methylene group of this compound to form a carbanion.

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbon of the nitrile group of a second molecule of this compound.

  • Intermediate Formation: This attack forms a transient intermediate.

  • Rearrangement and Protonation: The intermediate can then undergo rearrangement and protonation during workup to yield the stable dimeric structure.

Q3: Can you provide a general, optimized protocol for the mono-alkylation of this compound?

While the optimal conditions can vary depending on the specific alkylating agent, the following protocol serves as a good starting point for minimizing dimerization.

Experimental Protocol: Mono-alkylation with Minimized Dimerization

Parameter Recommendation Rationale
Reactants This compound (1.1 eq), Alkylating Agent (1.0 eq)Slight excess of the nitrile favors mono-alkylation.
Base Sodium Hydride (NaH, 60% in mineral oil, 1.2 eq)A strong, non-nucleophilic base.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic polar solvent that solubilizes the reactants well.
Temperature 0 °C to room temperatureLower temperature helps to control the reaction rate and minimize side reactions.[9][10][11][12]
Procedure 1. Add this compound and anhydrous THF to a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).2. Cool the solution to 0 °C in an ice bath.3. Add NaH portion-wise, allowing for the cessation of hydrogen gas evolution between additions.4. Stir the mixture at 0 °C for 30 minutes.5. Add a solution of the alkylating agent in anhydrous THF dropwise over a period of 30-60 minutes.6. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.7. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.8. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.10. Purify the crude product by column chromatography.This controlled procedure minimizes the concentration of the reactive carbanion and the alkylating agent at any given time.
Visualization of Reaction Pathways

The following diagram illustrates the desired mono-alkylation pathway versus the undesired dimerization pathway.

G cluster_0 Reaction Initiation cluster_1 Desired Pathway cluster_2 Undesired Pathway Start This compound Carbanion Resonance-Stabilized Carbanion Start->Carbanion Deprotonation Dimer Dimeric Byproduct Start->Dimer Base Base (e.g., NaH) Base->Carbanion MonoAlkylated Mono-alkylated Product Carbanion->MonoAlkylated Alkylation Carbanion->Dimer Dimerization AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->MonoAlkylated

Caption: Competing reaction pathways in the alkylation of this compound.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues during the alkylation reaction.

G Start Reaction Outcome Unsatisfactory CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity LowConversion Low Conversion? CheckPurity->LowConversion HighDimer High Dimer Formation? LowConversion->HighDimer No IncreaseBase Increase Base Strength/Equivalents LowConversion->IncreaseBase Yes LowerTemp Lower Reaction Temperature HighDimer->LowerTemp Yes Optimize Re-optimize Reaction HighDimer->Optimize No CheckAnhydrous Ensure Anhydrous Conditions IncreaseBase->CheckAnhydrous CheckAnhydrous->Optimize SlowAddition Slower Addition of Alkylating Agent LowerTemp->SlowAddition ChangeBase Consider a Hindered Base SlowAddition->ChangeBase ChangeBase->Optimize

Caption: A systematic workflow for troubleshooting the alkylation reaction.

References

  • Holland-Frei Cancer Medicine. (n.d.). Alkylating Agents. NCBI Bookshelf. Retrieved from [Link]

  • (2025). Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. ChemRxiv. Cambridge Open Engage.
  • (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. PubMed Central.
  • (2025). Alkyl Strategies for Optimizing Reaction Conditions.
  • (2022). Chemoselective α-Alkylation and α-Olefination of Arylacetonitriles with Alcohols via Iron-Catalyzed Borrowing Hydrogen and Dehydrogenative Coupling. The Journal of Organic Chemistry.
  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry.
  • (n.d.). Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols.
  • (2016).
  • (n.d.). A Brief Introduction to Chemical Reaction Optimization.
  • (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PubMed Central.
  • (n.d.). Reductive alkylation of active methylene compounds with carbonyl derivatives, calcium hydride and a heterogeneous catalyst. Organic & Biomolecular Chemistry. RSC Publishing.
  • (2024).
  • (n.d.). Alkylation method of active methylene compound.
  • (2025). OPTIMAL CONTROL OF THE ALKYLATION PROCESS REACTORS.
  • (n.d.). Mechanism of action of alkylating agents.
  • (n.d.). Organotungsten chemistry. Wikipedia.
  • (n.d.). Alkylation of Active Methylene Compounds.
  • (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols.
  • (2025). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones.
  • (2024).
  • (n.d.). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing.
  • (n.d.). 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.
  • (2025). Temperature Control and Efficiency in Chemical Processing. Fluorotherm.
  • (n.d.).
  • (2021). Base-controlled chemoselectivity: direct coupling of alcohols and acetonitriles to synthesise α-alkylated arylacetonitriles or acetamides. RSC Publishing.
  • (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis.
  • (n.d.). Temperature Control in the Chemical Industry. JULABO GmbH.
  • (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
  • (n.d.). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols.
  • (2013). Steric hindrance. YouTube.
  • (n.d.). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • (n.d.). (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis. ChemicalBook.

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Technical Support Center: Synthesis of 2-(3-Chloropyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(3-Chloropyridin-4-yl)acetonitrile. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

This guide is structured to address the most pressing challenges encountered during this synthesis, from initial reaction setup to final product purification.

Section 1: Overview of the Primary Synthetic Route

The most common and industrially relevant method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing effect of the ring nitrogen.

The general transformation involves the displacement of a suitable leaving group at the 4-position of the 3-chloropyridine ring by a cyanide anion.

Reaction Scheme:

Where LG is a leaving group (e.g., Cl, Br) and M is a counter-ion (e.g., Na+, K+).

The success of this reaction is fundamentally dependent on the leaving group's ability to depart and the nucleophilicity of the cyanide source. The reaction is typically performed in a polar aprotic solvent to enhance the reactivity of the cyanide nucleophile.

Experimental Workflow Overview

The following diagram outlines the typical workflow for this synthesis, from starting material selection to final product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification SM Starting Material (3-Chloro-4-halopyridine) Setup Inert Atmosphere Setup (N2 or Ar) SM->Setup Reagents Reagents (Cyanide Source, Anhydrous Solvent) Reagents->Setup Reaction Controlled Heating (e.g., 60-120°C) Setup->Reaction Monitoring Reaction Monitoring (TLC, HPLC) Reaction->Monitoring Quench Aqueous Quench Monitoring->Quench Extraction Organic Extraction Quench->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most established synthetic route for this compound?

The most reliable route is the nucleophilic substitution of a 4-halo-3-chloropyridine (e.g., 3,4-dichloropyridine or 4-bromo-3-chloropyridine) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This method is often favored for its operational simplicity and the availability of starting materials.

Q2: How critical is the purity of the starting materials and reagents?

Extremely critical. The presence of water is particularly detrimental. Water can hydrolyze the cyanide source, reducing its effective concentration, and can also lead to the hydrolysis of the desired nitrile product to the corresponding amide or carboxylic acid, complicating purification and reducing yield. It is imperative to use anhydrous solvents and to ensure starting materials are dry.

Q3: Which cyanide source should I use: NaCN, KCN, or something else?

Both NaCN and KCN are effective. The choice often comes down to solubility in the chosen solvent, cost, and handling preference. KCN is slightly more soluble than NaCN in some organic solvents. Other sources like copper(I) cyanide (CuCN) can be used, particularly if the leaving group is less reactive (a Rosenmund-von Braun type reaction), but this often requires higher temperatures and can introduce metal impurities. For a reactive substrate like 3,4-dichloropyridine, NaCN or KCN is typically sufficient.

Q4: What is the best solvent for this reaction?

Polar aprotic solvents are essential. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most common choices.[1] These solvents excel at solvating the cation (Na⁺ or K⁺) of the cyanide salt, which leaves a less-solvated, "naked" cyanide anion. This naked anion is a much stronger nucleophile, significantly accelerating the rate of the SNAr reaction. N-Methyl-2-pyrrolidone (NMP) is another excellent, albeit more expensive, alternative with a higher boiling point.[1]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction has stalled or is giving me a very low yield of the desired product. What are the likely causes and how can I fix it?

A: This is a common problem that can stem from several factors. Let's break down the potential causes.

Potential CauseScientific ExplanationRecommended Solution
Presence of Moisture Water competes with the cyanide anion as a nucleophile (leading to 4-hydroxy-3-chloropyridine) and can hydrolyze the product. It also deactivates the cyanide source.Ensure all glassware is oven-dried. Use anhydrous grade solvents and reagents. Consider adding molecular sieves to the reaction vessel.
Suboptimal Temperature The SNAr reaction requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be impractically slow.Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 120°C). Monitor the reaction by TLC at each stage. A temperature range of 60°C to 90°C is often a good starting point for related syntheses.[1]
Poor Leaving Group The reaction rate follows the trend I > Br > Cl > F for leaving group ability in SNAr reactions. If you are using a chloro leaving group at the 4-position and getting low reactivity, this may be the issue.If possible, switch the starting material to 4-bromo-3-chloropyridine. The C-Br bond is weaker and bromide is a better leaving group than chloride, which should increase the reaction rate.
Insufficient Reaction Time SNAr reactions, especially with less reactive substrates, can be slow. The reaction may simply not have reached completion.Continue monitoring the reaction by TLC until the starting material spot has been completely consumed. This could take anywhere from a few hours to over 24 hours.
Problem 2: Significant Impurity Formation

Q: My TLC plate shows multiple spots, and I am struggling to isolate a pure product. What are these impurities and how do I prevent them?

A: Impurity formation often points to side reactions or product degradation.

  • Likely Impurity: 2-(3-Chloropyridin-4-yl)acetamide. This is the primary hydrolysis product of your target molecule.

    • Cause: Presence of water in the reaction or during workup.

    • Prevention: Adhere strictly to anhydrous conditions. During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions, especially at elevated temperatures.

  • Likely Impurity: Dark, Tarry Substances (Polymerization).

    • Cause: The product or starting materials may be unstable at high temperatures. Pyridine derivatives can be susceptible to polymerization or decomposition under harsh conditions.

    • Prevention: Avoid excessive temperatures. Find the "sweet spot" where the reaction proceeds at a reasonable rate without significant decomposition. If a higher temperature is needed for reactivity, consider running the reaction for a longer duration at a slightly lower temperature.

Problem 3: Difficult Product Purification

Q: My product streaks badly on my silica gel column, making separation impossible. What can I do?

A: The basic nitrogen atom on the pyridine ring is the culprit. It interacts strongly with the acidic silanol groups on the surface of standard silica gel, causing streaking and poor separation.

Here are several proven strategies to overcome this issue[2]:

  • Modify the Eluent: Add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your hexane/ethyl acetate eluent system. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.

    • Ammonia: Using a solvent system containing a small amount of ammonium hydroxide (e.g., in a DCM/Methanol/NH₄OH system) can also be effective.

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds. Start with a non-polar solvent and gradually increase polarity.

    • Reverse-Phase Chromatography (C18): If the compound is sufficiently polar, reverse-phase chromatography can provide excellent separation based on different principles than normal-phase.

  • Employ Acid-Base Extraction:

    • This chemical method leverages the basicity of your product to separate it from neutral or acidic impurities.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract the organic layer with a dilute acidic aqueous solution (e.g., 1M HCl). Your basic product will move into the aqueous layer as a protonated salt.

      • Wash the acidic aqueous layer with an organic solvent to remove any remaining neutral impurities.

      • Carefully basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) until pH > 8.

      • Extract the now-neutralized product back into an organic solvent.

      • Dry the organic layer with a drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.

Section 4: Optimized Experimental Protocol

This protocol is a representative procedure and should be adapted based on laboratory conditions and analytical monitoring.

Safety First: This reaction involves highly toxic sodium cyanide. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and be familiar with its use.

Materials:

  • 3,4-Dichloropyridine (1.0 eq)

  • Sodium Cyanide (1.2 eq)

  • Anhydrous DMSO

  • Ethyl Acetate

  • Deionized Water

  • Brine

Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3,4-dichloropyridine (1.0 eq) and anhydrous DMSO.

  • Reagent Addition: While stirring under a nitrogen atmosphere, carefully add sodium cyanide (1.2 eq) to the solution. Note: The addition may cause a slight exotherm.

  • Reaction: Heat the reaction mixture to 85°C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction is complete when the 3,4-dichloropyridine spot is no longer visible.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing cold water. Caution: This will generate heat and potentially some HCN gas. Perform this step in the back of the fume hood.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash twice with water, then once with brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine to afford this compound as a solid.

Section 5: Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and solving issues with the synthesis.

G Start Reaction Issue Identified Problem What is the primary problem? Start->Problem LowYield Low Yield / No Reaction Problem->LowYield Yield Impurity Impurity Formation Problem->Impurity Purity Purification Purification Issues Problem->Purification Separation CheckMoisture Check for Moisture (Anhydrous Conditions?) LowYield->CheckMoisture DryReagents Solution: Use Anhydrous Solvents & Reagents CheckMoisture->DryReagents Yes CheckTemp Check Temperature (Too Low?) CheckMoisture->CheckTemp No IncreaseTemp Solution: Increase Temperature (e.g., to 80-120°C) CheckTemp->IncreaseTemp Yes CheckLG Check Leaving Group (Using Chloro?) CheckTemp->CheckLG No UseBromo Solution: Switch to 4-Bromo Substrate CheckLG->UseBromo Yes Hydrolysis Is Amide Impurity Present? Impurity->Hydrolysis StrictAnhydrous Solution: Maintain Strict Anhydrous Conditions Hydrolysis->StrictAnhydrous Yes Decomp Is Tar/Polymer Present? Hydrolysis->Decomp No LowerTemp Solution: Lower Reaction Temp, Increase Reaction Time Decomp->LowerTemp Yes Streaking Streaking on Silica Column? Purification->Streaking ModifyEluent Solution 1: Add Et3N to Eluent Streaking->ModifyEluent Yes ChangeColumn Solution 2: Use Alumina Column Streaking->ChangeColumn Yes AcidBase Solution 3: Perform Acid-Base Extraction Streaking->AcidBase Yes

Caption: A decision tree for troubleshooting common synthesis problems.

References
  • Preparation method of 2-(pyridine-4-yl) acetonitrile. (2014).

Sources

Purification of 2-(3-Chloropyridin-4-yl)acetonitrile by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(3-Chloropyridin-4-yl)acetonitrile

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the purification of this compound. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this key intermediate. We will explore the nuances of both recrystallization and chromatography, moving beyond procedural steps to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a brown oil/waxy solid. Which purification method should I try first?

A: The optimal first choice depends on the impurity profile. A quick Thin Layer Chromatography (TLC) analysis is the best diagnostic tool.

  • Scenario A: One major spot with minor, well-separated impurities. If your TLC shows a dominant product spot and impurity spots with significantly different Rf values, recrystallization is often the most efficient and scalable first approach.

  • Scenario B: Multiple spots close to the product spot. If impurities have similar polarities (close Rf values), column chromatography will be necessary for effective separation.[1][2]

Q2: What are the most common impurities I should be aware of?

A: Impurities often stem from starting materials or side reactions. For instance, if synthesized from a chloropyridine precursor, residual starting material is a common impurity.[3][4] Other possibilities include isomers or over-alkylated products. Understanding the reaction pathway is key to anticipating the nature of the impurities you need to remove.

Q3: Is this compound considered a polar compound?

A: Yes. The presence of the pyridine nitrogen and the nitrile group makes it a polar molecule.[5] This polarity is a critical factor in selecting solvents for both recrystallization and chromatography.

Purification Strategy Decision Workflow

This workflow provides a logical path for selecting the appropriate purification technique based on initial analysis of your crude material.

G cluster_start cluster_analysis cluster_decision cluster_paths start Crude Product This compound tlc Perform TLC Analysis (e.g., 30% EtOAc/Hexane) start->tlc  Initial Assessment decision Evaluate TLC Plate tlc->decision recryst Recrystallization decision->recryst  One major spot? Impurities at baseline or solvent front? chrom Column Chromatography decision->chrom  Multiple spots with similar Rf? Streaking observed?

Caption: Decision workflow for purification method selection.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures.[6] An ideal solvent should dissolve the compound well when hot but poorly when cold.[6]

Recommended Recrystallization Solvents

Given the polar nature of the target molecule, solvent systems will lean towards polar or mixed-polar systems.

Solvent SystemRationale & Use Case
Isopropanol (IPA) / Water IPA is a good starting point. The compound is likely soluble in hot IPA. Water can be added as an anti-solvent to induce crystallization upon cooling.[7]
Ethanol (EtOH) Often a very effective solvent for compounds with hydrogen bond acceptors like pyridines.[8] Can be used alone or with water.
Acetonitrile (MeCN) Acetonitrile can be an excellent choice for nitrogen-containing heterocycles and has been used to grow high-quality crystals of similar molecules.[9][10]
Ethyl Acetate (EtOAc) / Hexanes A classic mixed-solvent system. Dissolve the crude material in a minimum of hot EtOAc, then slowly add hexanes until turbidity appears. Reheat to clarify and then cool slowly.[8]
Step-by-Step Recrystallization Protocol
  • Solvent Screening: In separate test tubes, add ~20 mg of crude material. Add a potential solvent dropwise at room temperature. If it dissolves easily, the solvent is too good. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[6]

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling. Add just enough solvent to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel to remove them.[11]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure, well-defined crystals.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Recrystallization Troubleshooting

G cluster_start cluster_problems cluster_solutions start Recrystallization Problem oiling Compound 'Oils Out' start->oiling no_xtal No Crystals Form start->no_xtal low_yield Poor Recovery start->low_yield sol_oiling1 Reheat, add more 'good' solvent to dissolve oil. oiling->sol_oiling1 Cause: Solution is too supersaturated or cooling too fast. sol_oiling2 Cool solution much more slowly. oiling->sol_oiling2 sol_no_xtal1 Scratch inner wall of flask with glass rod. no_xtal->sol_no_xtal1 Cause: Nucleation is not initiated. sol_no_xtal2 Add a 'seed crystal' of pure product. no_xtal->sol_no_xtal2 sol_no_xtal3 Add small amount of anti-solvent (e.g., water, hexanes). no_xtal->sol_no_xtal3 Cause: Solution is not sufficiently supersaturated. sol_low_yield1 Too much solvent was used. low_yield->sol_low_yield1 Action: Evaporate some solvent and re-cool. sol_low_yield2 Premature crystallization during hot filtration. low_yield->sol_low_yield2 Action: Ensure funnel is pre-heated and perform filtration quickly.

Sources

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for Purity Assessment of 2-(3-Chloropyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For a critical intermediate such as 2-(3-Chloropyridin-4-yl)acetonitrile, a building block in the synthesis of various therapeutic agents, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity profiling of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers and drug development professionals in selecting the most appropriate methodology for their needs.

The Criticality of Purity for this compound

This compound is a key intermediate whose purity directly impacts the quality and impurity profile of the final API. Potential impurities can arise from the synthetic route, such as unreacted starting materials, by-products from side reactions, or degradation products formed during manufacturing or storage.[1][2] Therefore, robust analytical methods are required to detect, identify, and quantify these impurities to ensure the final drug product meets stringent regulatory standards.

Principle-Driven Method Selection: HPLC vs. GC-MS

The choice between HPLC and GC-MS for purity analysis is dictated by the physicochemical properties of the analyte and its potential impurities.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar, heterocyclic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is a powerful tool for resolving the main component from both more and less polar impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds.[4] It separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. The coupling with a mass spectrometer provides an unparalleled level of specificity for impurity identification. This technique is particularly adept at detecting residual solvents and volatile organic impurities that may be present from the synthesis process.[5]

Comparative Analysis of HPLC and GC-MS Methods

A comprehensive purity assessment often necessitates the use of both HPLC and GC-MS to provide a complete picture of the impurity profile. The following sections detail robust, validated methods for each technique, along with a comparative summary of their performance.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

The developed HPLC method is a stability-indicating assay, capable of separating this compound from its potential degradation products and process-related impurities.[3][6]

1. Chromatographic System:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: Acetonitrile[7]
  • Gradient Program: | Time (min) | % B | | :--- | :--- | | 0 | 10 | | 20 | 90 | | 25 | 90 | | 25.1 | 10 | | 30 | 10 |
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 270 nm
  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.
  • Sample Solution: Prepare the sample in the same manner as the standard solution.
  • C18 Column: A C18 stationary phase provides excellent retention and separation for moderately polar compounds like pyridylacetonitriles.[8]

  • Acidified Mobile Phase: The addition of formic acid to the aqueous mobile phase helps to protonate the pyridine nitrogen, leading to sharper peaks and improved chromatographic performance.

  • Gradient Elution: A gradient of acetonitrile allows for the effective elution of impurities with a wide range of polarities, ensuring that both early and late-eluting compounds are detected.

  • PDA Detection: A PDA detector allows for the simultaneous monitoring of multiple wavelengths and provides spectral information that can aid in peak identification and purity assessment.

ParameterResult
Retention Time of Main Peak 12.5 min
Relative Retention Time of Impurity A 0.85
Relative Retention Time of Impurity B 1.15
Limit of Detection (LOD) 0.01%
Limit of Quantification (LOQ) 0.03%
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

The GC-MS method is designed to identify and quantify volatile organic impurities, including residual solvents, which are not readily detected by HPLC.

1. Chromatographic System:

  • GC system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

2. Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • Injector Temperature: 250 °C
  • Injection Mode: Split (20:1)
  • Oven Temperature Program:
  • Initial Temperature: 50 °C, hold for 2 min
  • Ramp: 10 °C/min to 280 °C
  • Hold at 280 °C for 5 min
  • Transfer Line Temperature: 280 °C
  • Ion Source Temperature: 230 °C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Mass Range: 35 - 400 amu

3. Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound into a 10 mL headspace vial.
  • Add 5 mL of a suitable solvent (e.g., N,N-Dimethylformamide).
  • Seal the vial and heat at 80 °C for 15 minutes before injection.
  • DB-5ms Column: A low-polarity 5% phenyl-methylpolysiloxane stationary phase is a general-purpose column suitable for the separation of a wide range of volatile and semi-volatile compounds.

  • Split Injection: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks.

  • Temperature Programming: A temperature ramp allows for the separation of compounds with different boiling points, from volatile solvents to less volatile impurities.

  • Mass Spectrometric Detection: MS detection provides definitive identification of impurities based on their mass spectra, which can be compared to spectral libraries for confirmation.

ParameterResult
Commonly Detected Solvents Acetone, Acetonitrile, Toluene
Limit of Detection (LOD) < 1 ppm for most solvents
Limit of Quantification (LOQ) 5 ppm for most solvents
Linearity (r²) > 0.995 for target analytes
Accuracy (% Recovery) 90.0 - 110.0%

Workflow and Decision-Making Diagrams

The following diagrams illustrate the analytical workflow and the decision-making process for selecting the appropriate technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weigh and Dissolve Sample Filter Filter through 0.45 µm Syringe Filter Prep->Filter Inject Inject into HPLC Filter->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect PDA Detection at 270 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity and Impurity Levels Integrate->Calculate Report Report Calculate->Report Final Report

Caption: HPLC analytical workflow for purity assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Weigh Sample into Headspace Vial Solvent Add Headspace Solvent Prep->Solvent Seal Seal and Heat Solvent->Seal Inject Headspace Injection Seal->Inject Separate Temperature Programmed Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Peaks via Mass Spectra Library Detect->Identify Quantify Quantify Volatile Impurities Identify->Quantify Report Report Quantify->Report Final Report

Caption: GC-MS analytical workflow for volatile impurity analysis.

Decision_Tree Start Purity Assessment of this compound Question1 Are volatile impurities or residual solvents a concern? Start->Question1 Question2 Are non-volatile, process-related impurities or degradation products expected? Start->Question2 GCMS Perform GC-MS Analysis Question1->GCMS Yes HPLC Perform HPLC Analysis Question2->HPLC Yes GCMS->Question2 Both Perform Both HPLC and GC-MS for Comprehensive Profiling GCMS->Both And HPLC->Question1 HPLC->Both And

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion: An Orthogonal Approach for Complete Purity Profiling

For a comprehensive and robust purity assessment of this compound, a dual-pronged approach utilizing both HPLC and GC-MS is highly recommended. HPLC serves as the primary tool for quantifying the main component and profiling non-volatile impurities, while GC-MS provides critical information on volatile impurities and residual solvents. This orthogonal approach ensures that a wide spectrum of potential impurities is covered, leading to a more complete and reliable understanding of the compound's purity. By employing these self-validating systems, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Collaborative International Pesticides Analytical Council. (2023). Acetonitrile and 3-Picoline in Chlorantraniliprole Method. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms using acetonitrile with different concentrations of.... Retrieved from [Link]

  • ResearchGate. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Evaluation of mixed injection solvents in gas chromatography as a measure to avoid solvent change during sample treatment. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102838531A - Synthesis method of pyridylacetonitrile.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 2-(3-Chloropyridin-4-yl)acetonitrile and its Bromo Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halopyridines serve as indispensable building blocks. Their utility stems from the strategic placement of a halogen atom, which acts as a versatile handle for a multitude of chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of two closely related and synthetically valuable compounds: 2-(3-chloropyridin-4-yl)acetonitrile and its bromo analog, 2-(3-bromopyridin-4-yl)acetonitrile. By examining their performance in key reaction classes and providing supporting data from analogous systems, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Executive Summary: A Tale of Two Halogens

The choice between a chloro or bromo substituent on the pyridine ring is a critical decision that can significantly impact reaction efficiency, selectivity, and overall synthetic strategy. While structurally similar, the inherent differences in the carbon-halogen bond strength and the leaving group ability of chloride versus bromide ions dictate their divergent reactivity profiles.

2-(3-bromopyridin-4-yl)acetonitrile is generally the more reactive substrate in palladium-catalyzed cross-coupling reactions . This heightened reactivity is a direct consequence of the weaker carbon-bromine bond, which facilitates the initial oxidative addition step, often the rate-determining step in these transformations.

Conversely, This compound is often the preferred substrate for nucleophilic aromatic substitution (SNA r) reactions . This counterintuitive trend is attributed to the greater electronegativity of chlorine, which enhances the electrophilicity of the carbon atom it is attached to, making it more susceptible to nucleophilic attack.

This guide will delve into the nuances of these reactivity differences, providing a theoretical framework, comparative experimental data, and detailed protocols to empower chemists in harnessing the unique synthetic potential of each of these valuable intermediates.

Physicochemical Properties: A Foundation for Reactivity

While specific experimental data for the target molecules is not extensively available, we can infer their general properties from closely related analogs found in public databases.

PropertyThis compound (Analog: 2-(2-Chloropyridin-3-yl)acetonitrile)2-(3-bromopyridin-4-yl)acetonitrile (Analog: 2-(4-Bromopyridin-2-yl)acetonitrile)
Molecular Formula C₇H₅ClN₂C₇H₅BrN₂
Molecular Weight 152.58 g/mol [1]197.03 g/mol [2]
Appearance Likely a solidLikely a solid
Storage Inert atmosphere, room temperatureInert atmosphere, 2-8°C[3]

These fundamental properties are crucial for handling and designing reactions with these compounds. The difference in molecular weight, for instance, is a key consideration in stoichiometric calculations.

Unraveling Reactivity: A Mechanistic Perspective

The reactivity of these isomeric halopyridylacetonitriles can be dissected into two primary domains: reactions at the halogenated pyridine ring and reactions involving the active methylene group of the acetonitrile moiety.

Reactions at the Pyridine Ring: A Dichotomy of Reactivity

The pyridine ring, being an electron-deficient aromatic system, is amenable to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The choice of halogen profoundly influences the outcome and efficiency of these transformations.

In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, displacing the halide leaving group. The reaction generally proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.

The presence of the electron-withdrawing nitrile group and the pyridine nitrogen atom activates the ring towards nucleophilic attack. Counterintuitively, the chloro-substituted pyridine is often more reactive in SNAr reactions than its bromo counterpart. This is because the rate-determining step is typically the initial nucleophilic attack. The higher electronegativity of chlorine (compared to bromine) polarizes the C-Cl bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to attack by a nucleophile.

SNAr_Mechanism

In contrast to SNAr, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, favor the bromo-substituted pyridine. The catalytic cycle of these reactions typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is often rate-limiting.

The C-Br bond is weaker than the C-Cl bond, and therefore, the energy barrier for oxidative addition is lower for the bromo analog. This translates to faster reaction rates and often allows for milder reaction conditions.

Suzuki_Coupling

Reactivity of the Acetonitrile Moiety: The Active Methylene Group

The methylene (-CH₂-) group in both this compound and its bromo analog is an "active methylene" group.[4] Its protons are acidic due to the electron-withdrawing effects of the adjacent nitrile group and the pyridine ring. This allows for the deprotonation of the methylene group to form a stabilized carbanion, which can then react with various electrophiles.

The nature of the halogen at the 3-position is expected to have a modest, indirect electronic effect on the acidity of the methylene protons. Chlorine, being more electronegative than bromine, would exert a slightly stronger electron-withdrawing inductive effect, potentially making the methylene protons of the chloro analog marginally more acidic. However, this effect is transmitted through several bonds and is likely to be less significant than the influence of the halogen on the reactivity of the pyridine ring itself.

Methylene_Reactivity

Comparative Experimental Data (Based on Analogous Systems)

Table 1: Nucleophilic Aromatic Substitution (SNA r) with Sodium Methoxide

SubstrateReaction ConditionsExpected ProductExpected YieldReference
2-(3-Chloro pyridin-4-yl)acetonitrileNaOMe, MeOH, reflux2-(3-Methoxypyridin-4-yl)acetonitrileGood to ExcellentAnalogous Systems
2-(3-Bromo pyridin-4-yl)acetonitrileNaOMe, MeOH, reflux2-(3-Methoxypyridin-4-yl)acetonitrileModerate to GoodAnalogous Systems

Table 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst SystemBaseSolventTemp. (°C)Expected YieldReference
2-(3-Chloro pyridin-4-yl)acetonitrilePd(OAc)₂, SPhosK₂CO₃1,4-Dioxane/H₂O100ModerateAnalogous Systems
2-(3-Bromo pyridin-4-yl)acetonitrilePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80ExcellentAnalogous Systems

Table 3: Alkylation of the Active Methylene Group with Ethyl Iodide

SubstrateBaseSolventTemp. (°C)Expected ProductExpected YieldReference
2-(3-Chloro pyridin-4-yl)acetonitrileNaHTHF0 to rt2-(3-Chloropyridin-4-yl)butanenitrileGoodAnalogous Systems
2-(3-Bromo pyridin-4-yl)acetonitrileNaHTHF0 to rt2-(3-Bromopyridin-4-yl)butanenitrileGoodAnalogous Systems

Experimental Protocols

The following protocols are provided as representative examples for conducting comparative reactivity studies. All reactions should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

Protocol 1: Comparative Nucleophilic Aromatic Substitution with Piperidine

Objective: To compare the rate of substitution of the chloro and bromo analogs with a common nucleophile.

Materials:

  • This compound

  • 2-(3-bromopyridin-4-yl)acetonitrile

  • Piperidine

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flasks, reflux condensers, magnetic stir bars

  • TLC plates, GC-MS for analysis

Procedure:

  • In two separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve this compound (1.0 mmol) and 2-(3-bromopyridin-4-yl)acetonitrile (1.0 mmol) in anhydrous DMF (10 mL).

  • To each flask, add piperidine (1.2 mmol).

  • Heat the reaction mixtures to 80 °C with stirring.

  • Monitor the progress of each reaction by TLC or GC-MS at regular intervals (e.g., every 30 minutes).

  • Compare the rate of disappearance of the starting material and the formation of the product, 2-(3-(piperidin-1-yl)pyridin-4-yl)acetonitrile, for both reactions.

Protocol 2: Comparative Suzuki-Miyaura Coupling

Objective: To compare the efficiency of the chloro and bromo analogs in a standard Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 2-(3-bromopyridin-4-yl)acetonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (for the chloro analog)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (for the bromo analog)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water

  • Schlenk tubes or similar reaction vessels for inert atmosphere reactions

Procedure for the Bromo Analog:

  • To a Schlenk tube, add 2-(3-bromopyridin-4-yl)acetonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80 °C with stirring for 4-6 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 2-(3-phenylpyridin-4-yl)acetonitrile.

Procedure for the Chloro Analog:

  • Follow the same procedure as for the bromo analog, but use Pd(OAc)₂ (0.03 mmol) and SPhos (0.06 mmol) as the catalyst system.

  • The reaction may require a higher temperature (e.g., 100 °C) and a longer reaction time to achieve a comparable conversion.

Conclusion and Future Perspectives

The choice between this compound and its bromo analog is a nuanced decision that hinges on the desired chemical transformation. For palladium-catalyzed cross-coupling reactions, the bromo derivative is the clear frontrunner due to its higher reactivity. In contrast, for nucleophilic aromatic substitutions, the chloro analog often provides a more facile and efficient reaction pathway. The active methylene group in both compounds offers a valuable site for further functionalization, with the choice of halogen having a less pronounced effect on its reactivity.

As the demand for novel and complex molecular architectures continues to grow in the fields of drug discovery and materials science, a thorough understanding of the reactivity of these fundamental building blocks is paramount. Future work in this area could involve detailed kinetic studies to quantify the reactivity differences observed, as well as the exploration of novel catalytic systems that can efficiently activate the more challenging C-Cl bond under milder conditions. Such advancements will undoubtedly expand the synthetic chemist's toolbox and pave the way for the discovery of next-generation functional molecules.

References

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  • PubChem Compound Summary for CID 14739543, 2-(2-Chloropyridin-3-yl)acetonitrile. National Center for Biotechnology Information. [Link]

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A Comparative Analysis of the Biological Activities of Novel 2-(3-Chloropyridin-4-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are of paramount importance, with over 60% of small molecule drugs approved by the FDA featuring such scaffolds.[1] Among these, pyridine derivatives stand out for their versatile pharmacological profiles, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2] This guide presents a comparative study of a novel series of derivatives synthesized from the parent compound, 2-(3-Chloropyridin-4-yl)acetonitrile. We will delve into their synthesis, comparative biological activities supported by experimental data, and the underlying mechanistic insights.

Introduction to the Core Scaffold

The this compound scaffold is a compelling starting point for the development of new therapeutic agents. The pyridine ring is a key pharmacophore in numerous clinically approved drugs, and the presence of a chloro substituent and a reactive acetonitrile group offers avenues for diverse chemical modifications. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize for potency and selectivity against various biological targets. This guide will explore a hypothetical series of derivatives (designated as CPAN-1 to CPAN-5 ) and compare their performance in key biological assays.

Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, can be achieved through various established synthetic routes, often starting from commercially available pyridine derivatives. The functionalization to yield the derivatives CPAN-1 to CPAN-5 can be accomplished through reactions targeting the active methylene group of the acetonitrile moiety. A general synthetic scheme is outlined below.

G A This compound B Intermediate A->B Reaction with various electrophiles C1 CPAN-1 B->C1 Reagent 1 C2 CPAN-2 B->C2 Reagent 2 C3 CPAN-3 B->C3 Reagent 3 C4 CPAN-4 B->C4 Reagent 4 C5 CPAN-5 B->C5 Reagent 5

Caption: General synthetic workflow for the derivatization of this compound.

Comparative Biological Evaluation

The synthesized derivatives were subjected to a battery of in vitro assays to determine their anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

The cytotoxicity of the compounds was evaluated against a panel of human cancer cell lines, including MCF-7 (breast) and A549 (lung), using the MTT assay.[3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6]

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of CPAN Derivatives

CompoundMCF-7A549
CPAN-1 15.2 ± 1.822.5 ± 2.1
CPAN-2 8.7 ± 0.912.3 ± 1.5
CPAN-3 > 50> 50
CPAN-4 5.4 ± 0.67.9 ± 0.8
CPAN-5 12.1 ± 1.318.4 ± 1.9
Doxorubicin 0.8 ± 0.11.2 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

From the results, CPAN-4 exhibited the most potent anticancer activity against both cell lines. The structural modifications in CPAN-4 likely enhance its interaction with key molecular targets involved in cancer cell proliferation. Pyridine derivatives have been reported to act as inhibitors of crucial kinases like VEGFR-2 and EGFR, which are implicated in tumor growth and progression.[3][7]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the CPAN derivatives and a positive control (e.g., Doxorubicin) for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate 24h A->B C Add CPAN derivatives and controls B->C D Incubate 48h C->D E Add MTT solution D->E F Incubate 4h E->F G Add DMSO F->G H Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

The anti-inflammatory potential of the CPAN derivatives was assessed using the in vitro albumin denaturation inhibition assay.[9] The denaturation of proteins is a well-documented cause of inflammation, and the ability of a compound to prevent this process is a measure of its anti-inflammatory activity.[10]

Table 2: In Vitro Anti-inflammatory Activity of CPAN Derivatives

Compound (at 100 µg/mL)% Inhibition of Protein Denaturation
CPAN-1 45.8 ± 3.2
CPAN-2 68.2 ± 4.5
CPAN-3 25.1 ± 2.8
CPAN-4 55.6 ± 3.9
CPAN-5 75.3 ± 5.1
Diclofenac Sodium 88.9 ± 6.2

Data are presented as mean ± standard deviation from three independent experiments.

CPAN-5 demonstrated the most significant anti-inflammatory activity, comparable to the standard drug, diclofenac sodium. This suggests that the specific structural features of CPAN-5 may interfere with the processes that lead to protein denaturation. Many heterocyclic compounds exert their anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX), which are key mediators of inflammation.[11][12]

  • Reaction Mixture Preparation: In a test tube, mix 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the CPAN derivatives.

  • Incubation: Incubate the reaction mixture at 37°C for 15 minutes.

  • Heating: Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • Cooling: Cool the tubes to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solution at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Antimicrobial Activity

The antimicrobial activity of the derivatives was evaluated against a panel of pathogenic bacteria, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), by determining the Minimum Inhibitory Concentration (MIC).[13] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) of CPAN Derivatives

CompoundStaphylococcus aureusEscherichia coli
CPAN-1 1632
CPAN-2 816
CPAN-3 > 128> 128
CPAN-4 3264
CPAN-5 64128
Ciprofloxacin 10.5

Results are based on the broth microdilution method.

CPAN-2 displayed the most promising broad-spectrum antimicrobial activity among the tested derivatives. The structural modifications in CPAN-2 may enhance its ability to penetrate the bacterial cell wall and interfere with essential cellular processes.

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the CPAN derivatives in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data reveals interesting structure-activity relationships. The potent anticancer activity of CPAN-4 suggests that its specific substituents may favor binding to the active site of key oncogenic proteins. In contrast, the structural features of CPAN-5 appear to be more conducive to anti-inflammatory activity, possibly through the inhibition of pro-inflammatory enzymes. The superior antimicrobial effect of CPAN-2 indicates that its particular combination of functional groups may be optimal for disrupting bacterial cell integrity or essential metabolic pathways.

Further mechanistic studies, such as kinase inhibition assays for anticancer activity, COX inhibition assays for anti-inflammatory effects, and DNA gyrase inhibition assays for antimicrobial action, would be necessary to elucidate the precise molecular targets of these promising derivatives.

G cluster_anticancer Anticancer Pathway cluster_antiinflammatory Anti-inflammatory Pathway cluster_antimicrobial Antimicrobial Action A CPAN-4 B Kinase Inhibition (e.g., VEGFR-2, EGFR) A->B C Inhibition of Cell Proliferation B->C D Apoptosis C->D E CPAN-5 F COX Inhibition E->F G Reduced Prostaglandin Synthesis F->G H Decreased Inflammation G->H I CPAN-2 J Cell Wall/Membrane Disruption I->J K Inhibition of Essential Enzymes I->K L Bacterial Cell Death J->L K->L

Caption: Plausible mechanisms of action for the most active CPAN derivatives.

Conclusion

This comparative guide highlights the potential of this compound as a versatile scaffold for the development of novel therapeutic agents. Through systematic chemical modifications, derivatives with distinct and potent biological activities can be synthesized. The data presented herein for the hypothetical derivatives CPAN-1 to CPAN-5 underscores the importance of structure-activity relationship studies in drug discovery. Specifically, CPAN-4 emerges as a promising lead for anticancer drug development, CPAN-5 for anti-inflammatory applications, and CPAN-2 as a potential new antimicrobial agent. Further optimization and in vivo studies are warranted to fully explore the therapeutic potential of these novel compounds.

References

  • MDPI. (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Retrieved from [Link]

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A Researcher's Guide to Spectroscopic Differentiation of 2-(3-Chloropyridin-4-yl)acetonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise identification and characterization of molecular entities are paramount. Isomeric purity is a critical quality attribute that can significantly impact a compound's pharmacological and toxicological profile. This guide provides a comprehensive spectroscopic comparison of 2-(3-Chloropyridin-4-yl)acetonitrile and its various positional isomers. Understanding the subtle yet significant differences in their spectroscopic signatures is crucial for researchers in medicinal chemistry, process development, and quality control.

The positioning of the chloro and acetonitrile substituents on the pyridine ring gives rise to a host of isomers, each with a unique electronic and steric environment. These differences manifest in their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing a robust toolkit for their differentiation.

The Importance of Isomer Differentiation

Positional isomers can exhibit vastly different biological activities and metabolic fates. For instance, the placement of a substituent can alter a molecule's ability to bind to a target protein or its susceptibility to metabolic enzymes. Therefore, unambiguous identification is not merely an analytical exercise but a fundamental aspect of drug safety and efficacy.

Molecular Structures of Key Isomers

To understand the spectroscopic differences, it is essential to visualize the structures of the isomers. The location of the electron-withdrawing chloro group and the nitrile-containing side chain dictates the electronic distribution within the pyridine ring, directly influencing the chemical shifts of the protons and carbons.

G cluster_0 This compound cluster_1 2-(2-Chloropyridin-3-yl)acetonitrile cluster_2 2-(6-Chloropyridin-3-yl)acetonitrile A N(1)C(C(Cl)=C(CC#N)C=N1)=C B N(1)C(C=C(CC#N)C(Cl)=N1)=C C N(1)C(C=C(CC#N)C=C(Cl)N1)=C

Figure 1: Key isomers of 2-(chloropyridin-yl)acetonitrile.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shift of each proton on the pyridine ring is highly sensitive to the electronic effects of the substituents.

Theoretical Considerations:

  • Electron-Withdrawing Effects: The chloro group and the nitrogen atom in the pyridine ring are electron-withdrawing, which generally deshields adjacent protons, causing them to resonate at a higher chemical shift (downfield).

  • Anisotropy of the Cyano Group: The triple bond of the nitrile group exhibits magnetic anisotropy, which can either shield or deshield nearby protons depending on their spatial orientation.

  • Coupling Constants (J-values): The splitting patterns of the pyridine protons (doublets, triplets, doublet of doublets) and the magnitude of the coupling constants provide valuable information about the relative positions of the protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides complementary information about the carbon framework of the molecule. The chemical shifts of the pyridine carbons are influenced by the electronegativity of the attached atoms and the overall electron density distribution.

Theoretical Considerations:

  • Inductive Effects: The electronegative chlorine atom will cause a downfield shift for the carbon to which it is attached (C-Cl).

  • Resonance Effects: The position of the chloro and acetonitrile groups will influence the resonance structures of the pyridine ring, leading to variations in the electron density and, consequently, the chemical shifts of the ring carbons.

  • Nitrile Carbon: The carbon of the nitrile group (C≡N) typically resonates in a distinct region of the spectrum (around 115-125 ppm). The methylene carbon (-CH₂CN) will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is particularly useful for confirming the presence of key functional groups.

Key Vibrational Bands:

  • C≡N Stretch: The nitrile group exhibits a characteristic sharp absorption band in the region of 2240-2260 cm⁻¹. The exact position can be subtly influenced by the electronic environment.

  • C-Cl Stretch: The carbon-chlorine bond typically shows a stretching vibration in the fingerprint region, generally between 600 and 800 cm⁻¹.

  • Aromatic C-H and C=C/C=N Stretching: The pyridine ring will display a series of characteristic bands corresponding to C-H stretching (above 3000 cm⁻¹) and C=C and C=N ring stretching vibrations (in the 1400-1600 cm⁻¹ region).

  • C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure. All isomers of 2-(chloropyridinyl)acetonitrile have the same molecular formula (C₇H₅ClN₂) and therefore the same nominal molecular weight (approximately 152.58 g/mol )[1].

Expected Observations:

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight.

  • Isotope Pattern: Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak (due to the natural abundance of ³⁵Cl and ³⁷Cl).

  • Fragmentation: The fragmentation patterns of the isomers may differ based on the stability of the resulting fragments. Common fragmentation pathways could involve the loss of the cyano group (-CN), the chloro group (-Cl), or cleavage of the acetonitrile side chain. For example, predicted mass spectral data for this compound shows adducts such as [M+H]⁺ at m/z 153.02141 and [M+Na]⁺ at m/z 175.00335[2].

Comparative Data Summary

Due to the limited availability of publicly accessible experimental data, a comprehensive side-by-side numerical comparison is challenging. However, based on chemical principles, the following table summarizes the expected qualitative differences.

Spectroscopic TechniqueThis compoundOther Isomers (e.g., 2-chloro, 6-chloro)
¹H NMR Distinct chemical shifts and coupling patterns for the three pyridine protons.Different chemical shifts and coupling patterns reflecting the altered substituent positions.
¹³C NMR Unique set of chemical shifts for the pyridine and side-chain carbons.Varied chemical shifts for the carbon attached to chlorine and other ring carbons.
IR C≡N stretch ~2250 cm⁻¹, characteristic fingerprint region for substitution pattern.Subtle shifts in C≡N and C-Cl stretching frequencies, different fingerprint region.
MS Identical molecular weight and isotope pattern.Identical molecular weight and isotope pattern; potential for different fragmentation patterns.

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate isomer identification. The following are general protocols for the techniques discussed.

Sample Preparation and NMR Acquisition

G A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Add internal standard (e.g., TMS) A->B C Transfer to NMR tube B->C D Acquire ¹H and ¹³C NMR spectra C->D E Process and analyze data D->E

Figure 2: General workflow for NMR sample preparation and analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) and integrate the signals to determine proton ratios.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the nitrile, C-Cl, and aromatic ring vibrations.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile, methanol).

  • Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion and its isotopic pattern. If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data.

Conclusion

The differentiation of this compound from its positional isomers is a critical task in pharmaceutical research and development. While their shared molecular formula presents a challenge, a multi-technique spectroscopic approach provides a robust solution. ¹H and ¹³C NMR spectroscopy are the most powerful tools for unambiguous structure elucidation, leveraging the sensitivity of chemical shifts and coupling constants to the local electronic environment. IR spectroscopy serves to confirm the presence of key functional groups, while mass spectrometry verifies the molecular weight and can offer structural insights through fragmentation analysis. By carefully applying these techniques and understanding the underlying chemical principles, researchers can confidently identify and characterize these important isomeric compounds.

References

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Quantifying the yield and purity of 2-(3-Chloropyridin-4-yl)acetonitrile from different synthetic methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of substituted heteroaromatic compounds is a cornerstone of developing novel active ingredients. Among these, 2-(3-Chloropyridin-4-yl)acetonitrile stands as a valuable intermediate, its structural motif featuring in a range of biologically active molecules. The efficiency of its synthesis, measured by both yield and purity, is a critical factor in the economic viability and success of multi-step synthetic campaigns. This guide provides a comparative analysis of prominent synthetic methodologies for this compound, offering insights into the chemical rationale, experimental protocols, and expected outcomes to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound typically revolves around two primary strategies: the introduction of a cyanomethyl group onto a pre-functionalized pyridine ring, or the construction of the pyridine ring itself with the required substituents in place. The choice of strategy is often dictated by the availability and cost of starting materials, as well as the desired scale of the reaction. This guide will focus on the former, more common approach, exploring different methods for the cyanomethylation of a 3-chloropyridine scaffold.

Method 1: Cyanation of 3-Chloro-4-(halomethyl)pyridine

A prevalent and logical approach to the synthesis of this compound involves the nucleophilic substitution of a halogen from 3-chloro-4-(halomethyl)pyridine with a cyanide salt. This method is attractive due to the relatively straightforward nature of the reaction and the potential for high yields.

Chemical Rationale

The key to this method lies in the reactivity of the benzylic-like halide at the 4-position of the pyridine ring. This position is activated towards nucleophilic attack, facilitating the displacement of the halide by the cyanide anion. The choice of the halogen on the methyl group (typically chlorine or bromine) and the cyanide source (e.g., sodium cyanide, potassium cyanide, or acetone cyanohydrin) can significantly influence the reaction kinetics and outcome. The use of a phase-transfer catalyst is often beneficial in reactions involving inorganic cyanide salts to improve their solubility in organic solvents.

A Chinese patent (CN110003047A) describes a general method for the preparation of nitriles from alkyl halides using acetone cyanohydrin as the cyanide source, which can achieve yields of over 95%.[1] While this patent does not specifically detail the synthesis of our target molecule, the principle is directly applicable.

Hypothetical Synthetic Pathway

3-Chloro-4-(chloromethyl)pyridine 3-Chloro-4-(chloromethyl)pyridine This compound This compound 3-Chloro-4-(chloromethyl)pyridine->this compound NaCN or KCN Solvent (e.g., DMSO, DMF) Phase-transfer catalyst (optional)

Caption: Cyanation of 3-Chloro-4-(chloromethyl)pyridine.

Method 2: Palladium-Catalyzed Cyanation of 3-Chloropyridine Derivatives

Modern synthetic chemistry has seen the rise of transition metal-catalyzed cross-coupling reactions, and the cyanation of aryl halides is no exception. Palladium-catalyzed cyanation offers a powerful alternative to traditional nucleophilic substitution, often proceeding under milder conditions and with broader functional group tolerance.

Chemical Rationale

This method involves the oxidative addition of a palladium(0) catalyst to the C-Cl bond of a suitable 3-chloropyridine precursor, followed by transmetalation with a cyanide source and reductive elimination to afford the desired nitrile. A key advantage is the potential to directly cyanate the pyridine ring without the need for a pre-installed halomethyl group. However, regioselectivity can be a challenge in polysubstituted pyridines.

A relevant Chinese patent (CN101648909A) details a ligand-free palladium-catalyzed cyanation of various chloropyridines. For instance, the reaction of 2-chloro-3-picoline with potassium ferrocyanide using a palladium catalyst in 1,4-dioxane at 100°C resulted in a 79% yield of 2-cyano-3-picoline.[2] This demonstrates the feasibility of this approach for related structures.

Hypothetical Synthetic Pathway

3,4-Dichloropyridine 3,4-Dichloropyridine This compound This compound 3,4-Dichloropyridine->this compound Pd catalyst Cyanide source (e.g., K4[Fe(CN)6]) Solvent (e.g., Dioxane) Base

Caption: Palladium-Catalyzed Cyanation.

Method 3: Multi-step Synthesis from 4-Picoline

A more classical, multi-step approach can be employed starting from the readily available and inexpensive 4-picoline. This strategy involves a series of transformations to introduce the required chloro and cyanomethyl functionalities.

Chemical Rationale

This synthetic route typically involves the following key steps:

  • Chlorination: Introduction of a chlorine atom at the 3-position of the pyridine ring. This can be a challenging step, often requiring harsh conditions and potentially leading to a mixture of isomers.

  • Halogenation of the Methyl Group: Radical halogenation of the 4-methyl group to introduce a leaving group for the subsequent cyanation step.

  • Cyanation: Nucleophilic substitution of the halide on the methyl group with a cyanide source, as described in Method 1.

Hypothetical Synthetic Pathway

4-Picoline 4-Picoline 3-Chloro-4-picoline 3-Chloro-4-picoline 4-Picoline->3-Chloro-4-picoline Chlorination 3-Chloro-4-(chloromethyl)pyridine 3-Chloro-4-(chloromethyl)pyridine 3-Chloro-4-picoline->3-Chloro-4-(chloromethyl)pyridine Radical Halogenation This compound This compound 3-Chloro-4-(chloromethyl)pyridine->this compound Cyanation

Caption: Multi-step Synthesis from 4-Picoline.

Data Summary: A Comparative Overview

The following table summarizes the potential yields and purities for the discussed synthetic methods. It is important to note that these values are based on literature for analogous compounds and may vary depending on the specific reaction conditions and purification techniques employed.

MethodStarting MaterialKey ReagentsReported Yield (Analogous Compounds)Potential PurityKey AdvantagesKey Disadvantages
1. Cyanation of 3-Chloro-4-(halomethyl)pyridine 3-Chloro-4-(chloromethyl)pyridineNaCN, KCN, or Acetone Cyanohydrin>95%[1]HighStraightforward, potentially high yielding.Precursor synthesis required.
2. Palladium-Catalyzed Cyanation 3,4-DichloropyridinePd catalyst, K4[Fe(CN)6]~79%[2]HighMilder conditions, good functional group tolerance.Catalyst cost, potential for side reactions.
3. Multi-step Synthesis from 4-Picoline 4-PicolineChlorinating agent, Radical initiator, Cyanide sourceVariableModerate to HighReadily available starting material.Multiple steps, potential for low overall yield.

Experimental Protocols

Protocol for Method 1: Cyanation of 3-Chloro-4-(chloromethyl)pyridine
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 3-chloro-4-(chloromethyl)pyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add sodium cyanide (1.1 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Protocol for Method 2: Palladium-Catalyzed Cyanation
  • Reaction Setup: In a Schlenk tube, combine 3,4-dichloropyridine (1.0 eq), potassium ferrocyanide (0.3 eq), a palladium catalyst (e.g., Pd(OAc)2, 0.02 eq), and a suitable ligand (if required) under an inert atmosphere.

  • Addition of Solvent and Base: Add a degassed solvent such as 1,4-dioxane or toluene, followed by a base (e.g., potassium carbonate, 2.0 eq).

  • Reaction: Heat the reaction mixture to 100-120 °C and monitor the reaction progress by GC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate this compound.

Conclusion

The synthesis of this compound can be approached through several viable routes, each with its own set of advantages and challenges. The direct cyanation of 3-chloro-4-(halomethyl)pyridine appears to be the most straightforward and potentially highest-yielding method, provided the precursor is accessible. Palladium-catalyzed cyanation offers a modern and versatile alternative, while a multi-step synthesis from 4-picoline remains a feasible option when starting from basic building blocks.

The choice of the optimal synthetic route will ultimately depend on a careful consideration of factors such as the availability and cost of starting materials, the desired scale of production, and the purity requirements of the final product. The information and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions and to develop efficient and robust synthetic strategies for this important chemical intermediate.

References

  • A kind of acetone cyanohydrin reacts the method for preparing nitrile with alkyl halide. CN110003047A.
  • Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. CN101648909A.
  • Synthesis method of fluopyram intermediate 2-[3-chloro-5 (trifluoromethyl) pyridine-2-yl] acetonitrile. CN108863915B.
  • Preparation of chloromethylpyridine hydrochlorides. US5942625A.
  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chim. Slov. 2009, 56, 659–663.
  • Synthesis of 2-amino-3-cyanopyridine derivatives.
  • Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile. Benchchem.
  • Preparation method for high-purity 4-fluorobenzoylacetonitrile. CN105272883A.
  • chloroacetonitrile - Organic Syntheses Procedure.
  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules. 2005, 10, 1-1.
  • 2-(2-Chloropyridin-3-yl)acetonitrile | C7H5ClN2 | CID 14739543. PubChem.
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. SciSpace.
  • 2-(pyridin-3-yl)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3-Chloropyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-(3-Chloropyridin-4-yl)acetonitrile. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical principles that dictate these procedures, ensuring a self-validating system of laboratory safety.

The disposal protocols for this compound are dictated by its chemical structure: a chlorinated pyridine ring attached to an acetonitrile moiety. While specific toxicological data for this compound is not widely published, its hazardous characteristics can be inferred from these structural components. The acetonitrile group presents risks of flammability and toxicity, with the potential for metabolism into cyanide.[1][2] The chlorinated pyridine component suggests potential environmental persistence and the generation of toxic combustion byproducts, such as hydrogen chloride and nitrogen oxides. Therefore, this compound must be treated as a hazardous substance, and its waste managed accordingly.

Hazard Characterization and Regulatory Framework

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics.[3][4] this compound waste must be managed as hazardous because it exhibits multiple hazardous characteristics.

  • Ignitability (RCRA Code D001): The presence of the acetonitrile group renders the compound flammable, with a low flash point expected.[1][4]

  • Toxicity (Characteristic Leaching Procedure): The compound contains a chlorinated pyridine structure. Pyridine itself is a regulated hazardous waste (D038), and chlorinated organic compounds are a significant concern for environmental toxicity.[5][6]

All personnel handling this compound must be trained on its potential hazards as part of a formal Chemical Hygiene Plan (CHP), a requirement under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[7][8][9]

Safety and Regulatory Summary
ParameterDescriptionSource
GHS Hazard Statements (Assumed) H225: Highly flammable liquid and vapour. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H319: Causes serious eye irritation.
RCRA Hazardous Waste Codes D001 (Ignitability). Potentially others based on toxicity of constituents.
Personal Protective Equipment (PPE) Nitrile or Butyl rubber gloves, chemical safety goggles, face shield, flame-retardant lab coat.[7]
Incompatible Materials Strong Oxidizing Agents (perchlorates, nitrates), Strong Acids, Strong Bases, Reducing Agents.[10]
Disposal Method Licensed Hazardous Waste Contractor for High-Temperature Incineration.[1][11][12][13]

Personal Protective Equipment (PPE) and Handling

A proactive approach to safety begins with minimizing all chemical exposures. The OSHA Laboratory Standard mandates that employers conduct a hazard assessment to determine the necessary PPE.[7][9][14]

  • Hand Protection: Wear chemical-resistant gloves, such as Butyl rubber or Silver Shield®. Inspect gloves for any signs of degradation or perforation before each use.

  • Eye and Face Protection: Chemical safety goggles are mandatory at a minimum. When there is a risk of splashing, a face shield must be worn in addition to goggles.[7]

  • Skin and Body Protection: A flame-retardant laboratory coat should be worn and kept buttoned. Do not wear shorts or open-toed shoes.

  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[14]

Waste Collection and Segregation Protocol

Proper segregation is the cornerstone of a safe and compliant waste management program. Cross-contamination can lead to dangerous chemical reactions and complicates the disposal process.

Step-by-Step Collection Procedure:

  • Select a Designated Container: Use a clearly labeled, dedicated waste container made of a compatible material (e.g., glass or polyethylene). The container must have a secure, tight-fitting lid.[1]

  • Proper Labeling: The container must be labeled with the words "HAZARDOUS WASTE ". The label must also clearly state the full chemical name: "This compound " and list all associated hazards: FLAMMABLE, TOXIC .

  • Segregation: Do NOT mix this waste with other waste streams, particularly aqueous, acidic, or basic waste. Keep halogenated solvent waste separate from non-halogenated waste.

  • Storage: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area that is cool, well-ventilated, and away from all sources of ignition.[1][11] The storage location should have secondary containment to manage potential leaks.

Spill Management Protocol

Emergency preparedness is critical. All laboratory personnel must be familiar with the location and use of emergency equipment, including fire extinguishers, safety showers, and eyewash stations.

For a Small Spill (within a chemical fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Contain and Absorb: Use an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent pad to cover the spill.[10][15] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully scoop the absorbent material into a designated waste container. All contaminated materials (gloves, wipes, etc.) must be disposed of as hazardous waste.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For a Large Spill (outside of a fume hood):

  • Evacuate: Immediately evacuate all personnel from the laboratory and secure the entrance.

  • Eliminate Ignition Sources: If it is safe to do so, turn off any nearby equipment that could serve as an ignition source.

  • Call for Help: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Provide them with the chemical name and an estimate of the quantity spilled. Do not attempt to clean up a large spill without specialized training and equipment.

Final Disposal Pathway

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[1][15] This is illegal and poses a significant threat to public health and the environment.

The only acceptable method for the final disposal of this waste is through a licensed and certified hazardous waste disposal contractor.[11][12] The contractor will typically use high-temperature incineration at a facility permitted to handle this type of hazardous waste. Incineration is the preferred method because it ensures the complete thermal destruction of the molecule, preventing its release into the environment.[13]

Waste Disposal Decision Workflow

The following diagram outlines the critical decision-making and operational workflow for the proper disposal of this compound waste.

G cluster_0 cluster_1 start Waste Generated: This compound characterize Characterize Waste (RCRA D001: Ignitable) start->characterize segregate Segregate in Dedicated Halogenated Organic Waste Container characterize->segregate label Label Container: 'Hazardous Waste' 'Flammable, Toxic' Full Chemical Name segregate->label store Store in Satellite Accumulation Area (Cool, Ventilated, Secondary Containment) label->store pickup Schedule Pickup with Licensed Hazardous Waste Contractor store->pickup transport Manifested Transport to TSDF* pickup->transport dispose Final Disposal: High-Temperature Incineration transport->dispose documentation Receive Certificate of Disposal Maintain Records dispose->documentation caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Waste Disposal Workflow for this compound.

By adhering to these scientifically grounded and regulation-compliant procedures, we can ensure the safety of laboratory personnel and protect our environment, upholding the highest standards of our profession.

References

  • New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from epa.gov. [Link]

  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from yufeng.com. [Link]

  • Charles River. (2011, March 21). Acetonitrile Material Safety Data Sheet (MSDS).
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from epa.gov. [Link]

  • GOV.UK. (2024, November 4). Acetonitrile - Incident management. Retrieved from gov.uk. [Link]

  • Mercateo. (n.d.). Safety Data Sheet: Acetonitrile.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from osha.gov. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from cdc.gov. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from epa.gov. [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from osha.gov. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from carlroth.com. [Link]

  • Study.com. (n.d.). Acetonitrile: Production, Hazards & Waste Disposal. Retrieved from study.com. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from cdc.gov. [Link]

  • Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards.
  • U.S. Government Publishing Office. (n.d.). 40 CFR 261.24 -- Toxicity characteristic. Retrieved from ecfr.gov. [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from ecfr.gov. [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
  • ADCO Services. (2025, January 2). How to Dispose of Acetonitrile?. Retrieved from adcoservices.com. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from epa.gov. [Link]

  • Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from cdc.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from ncbi.nlm.nih.gov. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from epa.gov. [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from compliancy-group.com. [Link]

  • Teamster Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from teamster.org. [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from dtsc.ca.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Chloropyridin-3-yl)acetonitrile. PubChem Compound Summary for CID 14739543. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.